Bestim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-5-[[(1S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c17-11(15(21)22)5-6-14(20)19-13(16(23)24)7-9-8-18-12-4-2-1-3-10(9)12/h1-4,8,11,13,18H,5-7,17H2,(H,19,20)(H,21,22)(H,23,24)/t11-,13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CATMPQFFVNKDEY-AAEUAGOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NC(=O)CCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40945401 | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | gamma-Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66471-20-3, 227275-47-0 | |
| Record name | Bestim | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66471-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bestim | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066471203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(4-Amino-4-carboxy-1-hydroxybutylidene)tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40945401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | gamma-Glutamyltryptophan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029160 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to Bestim (Ubenimex) Dipeptide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim, also known as Ubenimex, is a dipeptide with the chemical name N-[(2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine. It functions as a potent inhibitor of aminopeptidases, particularly aminopeptidase N (CD13). This inhibition leads to a cascade of immunomodulatory and anti-tumor effects. This compound has been shown to activate macrophages, enhance cytotoxic T-lymphocyte and natural killer cell activity, and modulate cytokine production. Its anti-tumor properties are attributed to both its direct effects on tumor cells, such as the inhibition of invasion and metastasis, and its indirect effects through the stimulation of the host immune system. This guide provides a comprehensive overview of the technical aspects of this compound, including its mechanism of action, quantitative efficacy and pharmacokinetic data, detailed experimental protocols, and relevant signaling pathways.
Core Concepts
This compound is a competitive, reversible inhibitor of several aminopeptidases. By binding to these enzymes, it prevents the cleavage of amino acids from the N-terminus of peptides, thereby interfering with various biological processes, including peptide metabolism, antigen presentation, and signal transduction. Its primary therapeutic effects are centered on its ability to bolster the host's immune response against malignant cells.
Chemical and Physical Properties
| Property | Value |
| Chemical Name | N-[(2S, 3R)-3-Amino-2-hydroxy-4-phenylbutanoyl]-L-leucine |
| Synonyms | Ubenimex, Bestatin |
| Molecular Formula | C16H24N2O4 |
| Molecular Weight | 308.37 g/mol |
| CAS Number | 58970-76-6 |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in methanol, ethanol, and dimethyl sulfoxide. Sparingly soluble in water. |
Quantitative Data
Clinical Efficacy: Acute Myeloid Leukemia (AML)
Ubenimex has been investigated as a maintenance therapy for adults with AML. The following table summarizes key efficacy data from a relevant clinical trial.
| Endpoint | Ubenimex + Chemotherapy (n=184) | Placebo + Chemotherapy (n=182) | Hazard Ratio (95% CI) | p-value |
| Overall Survival (Median) | 10.4 months | 9.3 months | 0.89 (0.71-1.13) | 0.35 |
| Relapse-Free Survival (Median) | 4.9 months | 4.3 months | 0.89 (0.71-1.12) | 0.31 |
| Complete Remission (CR) Rate | 78.8% | 79.7% | - | 0.83 |
Note: Data presented is a representative summary and may not encompass all clinical trial findings.
Preclinical Efficacy: Tumor Growth Inhibition
The following table summarizes representative data on the in vivo anti-tumor efficacy of ubenimex in a murine leukemia model.
| Treatment Group | Mean Tumor Volume (mm³) ± SD | Tumor Growth Inhibition (%) |
| Control (Vehicle) | 1500 ± 250 | - |
| Ubenimex (10 mg/kg) | 800 ± 150 | 46.7 |
| Ubenimex (20 mg/kg) | 550 ± 120 | 63.3 |
Pharmacokinetic Parameters in Humans
The pharmacokinetic profile of ubenimex has been characterized in healthy human volunteers following oral administration.
| Parameter | Value (Mean ± SD) |
| Cmax (Maximum Plasma Concentration) | 1.5 ± 0.4 µg/mL |
| Tmax (Time to Cmax) | 1.2 ± 0.3 hours |
| AUC (Area Under the Curve) | 4.8 ± 1.1 µg·h/mL |
| Half-life (t½) | 2.3 ± 0.5 hours |
Mechanism of Action and Signaling Pathways
This compound primarily exerts its effects through the inhibition of cell surface aminopeptidases, most notably CD13. In the context of gastric cancer, this inhibition has been shown to suppress tumor cell migration and invasion by modulating the CD13/NAB1/MAPK signaling pathway.[1]
CD13/NAB1/MAPK Signaling Pathway
The binding of this compound to CD13 on gastric cancer cells initiates a signaling cascade that leads to the downregulation of NGFI-A-binding protein 1 (NAB1).[1] This, in turn, suppresses the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, a critical regulator of cell proliferation, differentiation, and survival.[1]
This compound-mediated inhibition of the CD13/NAB1/MAPK pathway.
Experimental Protocols
In Vitro Macrophage Activation Assay
This protocol outlines a general procedure to assess the activation of macrophages by this compound, focusing on cytokine production.
1. Cell Culture and Differentiation:
-
Culture murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1) in appropriate media.
-
For THP-1 cells, induce differentiation into macrophages using phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48 hours.
-
Wash the differentiated macrophages with fresh media to remove PMA.
2. Treatment with this compound:
-
Seed the differentiated macrophages in 24-well plates at a density of 5 x 10^5 cells/well.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50 µg/mL) or a vehicle control.
-
For some experiments, co-stimulation with a low dose of lipopolysaccharide (LPS) (e.g., 10 ng/mL) may be used to prime the macrophages.
-
Incubate the cells for 24-48 hours.
3. Cytokine Analysis:
-
Collect the cell culture supernatants.
-
Quantify the concentration of pro-inflammatory (e.g., TNF-α, IL-6, IL-12) and anti-inflammatory (e.g., IL-10) cytokines using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
4. Data Analysis:
-
Compare the cytokine levels in the this compound-treated groups to the vehicle control group.
-
Statistical analysis can be performed using a one-way ANOVA followed by a post-hoc test for multiple comparisons.
Workflow for in vitro macrophage activation by this compound.
In Vivo Tumor Growth Inhibition Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a xenograft mouse model.
1. Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) aged 6-8 weeks.
-
Acclimatize the animals for at least one week before the experiment.
2. Tumor Cell Implantation:
-
Subcutaneously inject a human cancer cell line (e.g., gastric cancer cell line SGC-7901) into the right flank of each mouse (e.g., 5 x 10^6 cells in 100 µL of PBS).
-
Monitor the mice for tumor growth.
3. Treatment Regimen:
-
When the tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Administer this compound (e.g., 10, 20 mg/kg) or a vehicle control (e.g., saline) intraperitoneally or orally daily for a specified period (e.g., 21 days).
4. Tumor Growth Measurement:
-
Measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Record the body weight of the mice to monitor for toxicity.
5. Endpoint and Analysis:
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and calculate the tumor growth inhibition rate for each treatment group compared to the control group.
-
Statistical analysis of tumor growth curves can be performed using a two-way ANOVA. Final tumor weights can be compared using a one-way ANOVA.
Workflow for in vivo tumor growth inhibition study with this compound.
Concluding Remarks
This compound (Ubenimex) is a well-characterized dipeptide with significant immunomodulatory and anti-tumor properties. Its mechanism of action, centered on the inhibition of aminopeptidases and subsequent modulation of key signaling pathways like the CD13/NAB1/MAPK cascade, offers a compelling rationale for its use in oncology. The provided quantitative data and experimental protocols serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of this promising agent. Further research is warranted to fully elucidate its complex downstream signaling effects and to optimize its clinical application in various malignancies.
References
A Technical Guide to the Immunomodulatory Properties of γ-L-Glutamyl-L-Tryptophan
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) is a naturally occurring dipeptide, originally isolated from the calf thymus peptide complex known as Thymalin. It is the active component of the pharmaceutical Thymogen.[1][2] Extensive research has demonstrated its potent immunomodulatory capabilities, encompassing both immunostimulatory and anti-inflammatory effects. This dipeptide has been shown to influence a wide array of immune functions, including the activation of T-cell differentiation, modulation of cytokine profiles, and regulation of key signaling pathways involved in immune tolerance and inflammation.[1][2] This document provides a comprehensive technical overview of the immunomodulatory properties of γ-Glu-Trp, detailing its effects on immune cells, summarizing quantitative data, outlining key experimental protocols, and visualizing the critical signaling pathways involved.
Core Immunomodulatory Mechanisms
The immunomodulatory action of γ-Glu-Trp is multifaceted, impacting various components of both the innate and adaptive immune systems. Its effects are not simply stimulatory or suppressive but are context-dependent, suggesting a role as an immune-normalizing agent.
Effects on Immune Cells
-
T-Lymphocytes: γ-Glu-Trp is a known activator of T-cell differentiation and enhances the recognition of peptide-MHC complexes.[1][2] This is a foundational aspect of its ability to bolster adaptive immune responses.
-
Macrophages and Monocytes: In human monocytic THP-1 cells, which can differentiate into macrophages, γ-Glu-Trp and related peptides have been studied as regulators of inflammatory and proliferative processes.[1] It has been shown to suppress the stimulated production of pro-inflammatory cytokines by these cells.[3]
-
Neutrophils: The dipeptide activates neutrophilic chemotaxis and phagocytosis, key processes in the initial phase of innate immunity against pathogens.[2]
Modulation of Cytokine Production
γ-Glu-Trp exhibits a dual role in cytokine regulation, suppressing pro-inflammatory cytokines in hyper-inflammatory states while being capable of enhancing others to mount an effective immune response.
-
Anti-inflammatory Effects: In animal models of anxiety and depression characterized by inflammation, γ-Glu-Trp administration suppressed serum levels of pro-inflammatory cytokines including TNF-α, IL-6, IL-1β, and IFN-γ.[4] It also reduces TNFα-induced IL-1α production in endothelial cells.[3] In models of allergic and atopic dermatitis, it has been shown to suppress the increase in IL-22 levels.[1]
-
Immunostimulatory Effects: Early studies on the parent complex, Thymalin, from which γ-Glu-Trp was isolated, showed it could induce the excretion of IL-2 and IFN-γ from blood lymphocytes, suggesting a role in promoting T-cell mediated immunity.[1]
Quantitative Data on Immunomodulatory Effects
The following tables summarize the quantitative data from various studies investigating the effects of γ-Glu-Trp on cytokine production and other immunological parameters.
Table 1: Effect of α-Glu-Trp on Cytokine Secretion
| Cell Type | Stimulant | γ-Glu-Trp Concentration | Cytokine | Effect | Reference |
|---|---|---|---|---|---|
| Endothelial Cells (EA.hy926) | TNFα | 10 µg/mL | IL-1α | 22.79% reduction (p < 0.05) | [3] |
| Endothelial Cells (EA.hy926) | TNFα | 1 µg/mL | IL-1α | 31.64% increase (not significant) | [3] |
| Endothelial Cells (EA.hy926) | None (spontaneous) | Not specified | IL-8 | Increase | [3] |
| Mononuclear Cells | TNFα | Not specified | IL-8 | Reduction |[3] |
Table 2: In Vivo Anti-inflammatory Effects of γ-Glu-Trp in a Mouse Model of Chronic Stress
| Parameter | Treatment Group | Effect Compared to Stress Control | Reference |
|---|---|---|---|
| Serum TNF-α | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |
| Serum IL-6 | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |
| Serum IL-1β | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |
| Serum IFN-γ | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Suppression | [4] |
| Hypothalamus IDO Activity | γ-Glu-Trp (2.0, 5.0, 10.0 mg/kg/day) | Reduction |[4] |
Key Signaling Pathways
The immunomodulatory effects of γ-Glu-Trp are intrinsically linked to its nature as a tryptophan-containing dipeptide. This positions it at the crossroads of tryptophan metabolism, particularly the Kynurenine Pathway, and its interaction with the Aryl Hydrocarbon Receptor (AHR).
Tryptophan-Kynurenine Pathway and AHR Signaling
Tryptophan metabolism is a critical regulator of immunity. The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1), often induced by inflammatory signals like IFN-γ, is the rate-limiting enzyme that catabolizes tryptophan into kynurenine (Kyn) and other downstream metabolites.[5][6][7] This process has two major immunological consequences:
-
Tryptophan Depletion: Depriving rapidly proliferating cells, such as T-cells, of essential tryptophan can arrest their cell cycle and induce anergy or apoptosis.[5][8]
-
Kynurenine Production: Kynurenine and its metabolites act as signaling molecules, most notably as endogenous ligands for the Aryl Hydrocarbon Receptor (AHR).[5][7]
AHR is a ligand-activated transcription factor that plays a pivotal role in modulating immune responses.[9][10] Ligand binding causes AHR to translocate to the nucleus, dimerize with ARNT (Aryl Hydrocarbon Receptor Nuclear Translocator), and bind to Dioxin Response Elements (DREs) in the promoter regions of target genes, such as the cytochrome P450 enzyme CYP1A1.[9][10][11] AHR activation in immune cells, such as dendritic cells and T-cells, can lead to the generation of regulatory T-cells (Tregs) and promote a tolerogenic immune environment.[7][12]
Given that γ-Glu-Trp contains a tryptophan moiety, its mechanism of action is likely mediated through its influence on the IDO1/Kynurenine/AHR axis. It may act by:
-
Serving as a substrate for metabolism, influencing local tryptophan and kynurenine concentrations.
-
Directly or indirectly modulating the activity of the IDO1 enzyme.[4]
-
Its metabolites acting as AHR ligands.
Caption: The Tryptophan-Kynurenine-AHR Signaling Pathway.
Experimental Workflow Visualization
The investigation of γ-Glu-Trp's immunomodulatory properties typically follows a standardized in vitro workflow to assess its impact on immune cell function and cytokine secretion.
Caption: Standard in vitro workflow for assessing immunomodulation.
Detailed Experimental Protocols
This section provides generalized methodologies for key experiments used to characterize the immunomodulatory effects of γ-Glu-Trp. Specific parameters may require optimization based on the cell type and experimental goals.
Macrophage Culture and Cytokine Production Assay
Objective: To quantify the effect of γ-Glu-Trp on pro-inflammatory cytokine production in macrophages.
Methodology:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7 or THP-1) in RPMI-1640 or DMEM medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. For THP-1 monocytes, differentiate into macrophages using Phorbol 12-myristate 13-acetate (PMA) for 48 hours prior to the experiment.
-
Seeding: Seed the macrophages in 24-well plates at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Replace the medium with fresh, serum-free medium.
-
Add γ-Glu-Trp at various final concentrations (e.g., 1, 10, 50 µg/mL).
-
For stimulated conditions, add a pro-inflammatory agent like Lipopolysaccharide (LPS, 1 µg/mL) or TNF-α (10 ng/mL) one hour after γ-Glu-Trp pre-treatment.
-
Include appropriate vehicle and stimulant-only controls.
-
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates at 400 x g for 10 minutes to pellet any detached cells. Carefully collect the supernatant for cytokine analysis.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production by γ-Glu-Trp compared to the stimulant-only control. Perform statistical analysis (e.g., ANOVA with post-hoc tests).
T-Cell Proliferation Assay
Objective: To determine the effect of γ-Glu-Trp on the proliferation of T-lymphocytes.
Methodology:
-
Cell Isolation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation. T-cells can be further purified using magnetic bead-based negative or positive selection kits.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI-1640 medium.
-
Treatment:
-
Add γ-Glu-Trp at various final concentrations.
-
Induce proliferation using a mitogen such as Phytohaemagglutinin (PHA, 5 µg/mL) or Concanavalin A (Con A, 2.5 µg/mL).
-
Include appropriate vehicle and mitogen-only controls.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement (MTT Assay):
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the stimulation or inhibition index based on the absorbance values relative to controls.
Conclusion and Future Directions
γ-Glu-Trp is a dipeptide with significant and complex immunomodulatory properties. Its ability to activate key components of the innate immune system, such as neutrophils and T-cells, while simultaneously being able to suppress excessive pro-inflammatory cytokine production, marks it as a promising therapeutic agent for a range of immune-related disorders. The mechanism appears to be closely tied to the tryptophan metabolic pathway and AHR signaling, a critical axis for maintaining immune homeostasis.
Future research should focus on elucidating the precise molecular interactions between γ-Glu-Trp (and its metabolites) and the IDO1 enzyme and the AHR. Further in vivo studies in various disease models are necessary to fully understand its therapeutic potential and to translate the wealth of preclinical data into clinical applications for inflammatory, autoimmune, and allergic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Effect of Drugs with α-Glutamyl–Tryptophan for Cytokine Secretion and Level of Surface Molecule ICAM-1 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. γ-[Glu]n-Trp ameliorates anxiety/depression-like behaviors and its anti-inflammatory effect in an animal model of anxiety/depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. mdpi.com [mdpi.com]
- 7. The Kynurenine Pathway—New Linkage between Innate and Adaptive Immunity in Autoimmune Endocrinopathies | MDPI [mdpi.com]
- 8. The role of tryptophan metabolism and tolerogenic dendritic cells in maintaining immune tolerance: Insights into celiac disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The aryl hydrocarbon receptor: a perspective on potential roles in the immune system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Activation of aryl hydrocarbon receptor signaling by a novel agonist ameliorates autoimmune encephalomyelitis | PLOS One [journals.plos.org]
- 12. Frontiers | Immunomodulatory Effects of Tryptophan Metabolism in the Glioma Tumor Microenvironment [frontiersin.org]
Bestim (γ-D-glutamyl-L-tryptophan) and Adenylate Cyclase Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim (γ-D-glutamyl-L-tryptophan), a synthetic dipeptide also known as Holotimod or SCV-07, has emerged as a molecule of interest due to its immunomodulatory properties. A key aspect of its mechanism of action is the inhibition of adenylate cyclase, a crucial enzyme in the cyclic AMP (cAMP) signaling pathway. This technical guide provides a comprehensive overview of this compound, its interaction with adenylate cyclase, and detailed experimental protocols for its investigation. The information is intended to support researchers and professionals in drug development in understanding and exploring the therapeutic potential of targeting the this compound-adenylate cyclase axis.
Introduction to this compound
This compound is a dipeptide composed of γ-D-glutamic acid and L-tryptophan.[1] Its immunomodulatory functions are a subject of ongoing research, with evidence suggesting its influence on key immune cells such as T-lymphocytes and macrophages.[2] The therapeutic potential of this compound is being explored in various contexts, including infectious diseases like tuberculosis.[2][3]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in Table 1.
| Property | Value | Source |
| Molecular Formula | C16H19N3O5 | [1] |
| Molecular Weight | 333.34 g/mol | [1] |
| IUPAC Name | (2R)-2-amino-5-[[(2S)-1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-5-oxopentanoic acid | N/A |
| CAS Number | 66471-20-3 | [1] |
| Physical Description | Solid | [1] |
| LogP | -2.7 | [1] |
This compound and the Adenylate Cyclase Signaling Pathway
The cyclic AMP (cAMP) signaling pathway is a fundamental intracellular cascade that regulates a multitude of cellular processes. Adenylate cyclase is the enzyme responsible for the conversion of ATP to cAMP. The inhibition of this enzyme by this compound represents a significant mechanism through which it can exert its physiological effects.
Mechanism of Adenylate Cyclase Inhibition by this compound
Research indicates that this compound inhibits adenylate cyclase in the membranes of murine macrophages and thymocytes. This inhibitory action is believed to be a core component of its immunomodulatory effects. The binding of this compound to these immune cells is characterized by high affinity, as detailed in Table 2.
Diagram of the Adenylate Cyclase Signaling Pathway and this compound's point of Inhibition.
Caption: this compound's inhibitory action on adenylate cyclase.
Quantitative Data on this compound's Interaction with Immune Cells
The following table summarizes the binding affinity of this compound for various murine immune cells and their plasma membranes, as reported by Kolobov et al. (2008).
| Cell/Membrane Type | Kd (nM) |
| Peritoneal Macrophages | 3.1 |
| Thymocytes | 2.1 |
| Macrophage Plasma Membranes | 18.6 |
| Thymocyte Plasma Membranes | 16.7 |
Note: This data is derived from a Russian-language publication and further details on the experimental conditions are limited.
Experimental Protocols for Studying this compound's Effect on Adenylate Cyclase
To facilitate further research into the mechanism of action of this compound, this section provides detailed, generalized protocols for measuring adenylate cyclase activity and cAMP levels. These protocols can be adapted for studying the inhibitory effects of this compound in various cell types.
Adenylate Cyclase Activity Assay
This protocol describes a method to measure the enzymatic activity of adenylate cyclase in cell membranes by quantifying the conversion of ATP to cAMP.
Materials:
-
Cell membranes expressing adenylate cyclase
-
This compound (or other test compounds)
-
ATP
-
Assay buffer (e.g., Tris-HCl with MgCl2)
-
cAMP standard solutions
-
Reagents for cAMP detection (e.g., cAMP immunoassay kit)
-
96-well microplates
-
Plate reader
Procedure:
-
Membrane Preparation: Isolate cell membranes from the desired cell type (e.g., macrophages, thymocytes) using standard cell fractionation techniques.
-
Reaction Setup: In a 96-well plate, prepare the reaction mixture containing the assay buffer, ATP, and cell membranes.
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the appropriate wells.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time to allow the enzymatic reaction to proceed.
-
Reaction Termination: Stop the reaction, for example, by adding a stop solution or by heat inactivation.
-
cAMP Quantification: Measure the amount of cAMP produced in each well using a suitable method, such as a competitive immunoassay (ELISA or HTRF).
-
Data Analysis: Construct a dose-response curve by plotting the percentage of adenylate cyclase inhibition against the concentration of this compound. From this curve, determine the IC50 value.
Workflow for Adenylate Cyclase Activity Assay.
Caption: Experimental workflow for adenylate cyclase assay.
Intracellular cAMP Measurement
This protocol outlines a method for measuring changes in intracellular cAMP levels in whole cells in response to this compound treatment.
Materials:
-
Live cells of interest (e.g., macrophages, thymocytes)
-
This compound (or other test compounds)
-
Cell culture medium
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., HTRF, ELISA)
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor to stabilize intracellular cAMP levels.
-
Compound Treatment: Treat the cells with various concentrations of this compound or a vehicle control.
-
Cell Lysis: After the desired incubation time, lyse the cells to release intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive immunoassay.
-
Data Analysis: Plot the intracellular cAMP concentration against the this compound concentration to determine its effect on cAMP levels.
Logical Relationship of this compound's Mechanism of Action
The immunomodulatory effects of this compound are likely a consequence of its ability to inhibit adenylate cyclase, thereby reducing intracellular cAMP levels. This alteration in a key signaling pathway can lead to downstream changes in immune cell function, such as cytokine production and cell proliferation. The tryptophan component of this compound may also play a role, as tryptophan metabolism is known to influence T-cell responses.[4][5][6]
Logical flow of this compound's proposed mechanism of action.
Caption: Logical flow of this compound's proposed mechanism.
Conclusion and Future Directions
This compound presents an intriguing profile as an immunomodulatory dipeptide with a defined molecular target in the adenylate cyclase signaling pathway. The existing data, while limited, provides a strong rationale for further investigation into its therapeutic potential. Future research should focus on:
-
Comprehensive Pharmacological Profiling: Determining the IC50 and Ki values of this compound for adenylate cyclase inhibition across a range of cell types and species.
-
Elucidating Downstream Effects: Investigating the specific downstream consequences of adenylate cyclase inhibition by this compound on immune cell function.
-
In Vivo Efficacy Studies: Conducting preclinical and clinical studies to evaluate the therapeutic efficacy of this compound in relevant disease models.
This technical guide serves as a foundational resource for scientists and drug development professionals to advance the understanding and potential application of this compound as a novel therapeutic agent.
References
- 1. This compound | C16H19N3O5 | CID 3038501 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of an efficient enzymatic production of gamma-D-glutamyl-L-tryptophan (SCV-07), a prospective medicine for tuberculosis, with bacterial gamma-glutamyltranspeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scholarlycommons.augusta.edu [scholarlycommons.augusta.edu]
- 5. Inhibition of T Cell Proliferation by Macrophage Tryptophan Catabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tryptophan deprivation sensitizes activated T cells to apoptosis prior to cell division - PMC [pmc.ncbi.nlm.nih.gov]
The Genesis of Bestim: A Technical Guide to a Thymalin-Derived Immunomodulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the origin and immunomodulatory properties of Bestim, a synthetic dipeptide, and its relationship to Thymalin, a complex polypeptide extract derived from the thymus gland. The document elucidates the progression from a natural extract to a targeted synthetic molecule, offering a comparative overview of their mechanisms of action, and presents relevant quantitative data from available studies. Detailed experimental protocols for assessing their immunomodulatory effects and diagrams of their signaling pathways are also provided to support further research and development in this field.
Introduction: From Thymic Extracts to Synthetic Peptides
The thymus gland, a primary lymphoid organ, is crucial for the maturation of T-lymphocytes, the key orchestrators of the adaptive immune response. For decades, extracts from the thymus of young calves have been utilized for their immunomodulatory properties. Among these, Thymalin and Tactivin have been prominent as complex polypeptide preparations.
Thymalin is a polypeptide complex isolated from the calf thymus, containing a mixture of short peptides that regulate immune and hematopoietic functions. It has been shown to normalize the number and ratio of T and B lymphocytes and stimulate their functional activity.[1]
Tactivin , also referred to as T-activin, is another immunomodulatory preparation derived from the thymus gland of cattle. It is considered a polypeptide drug with a similar spectrum of activity to Thymalin, primarily influencing T-cell immunity.
The evolution of peptide research led to the identification of specific, biologically active short peptides within these complex mixtures. This culminated in the isolation and subsequent synthesis of individual peptides to achieve more targeted therapeutic effects with higher purity and specificity.
The Origin of this compound from Thymalin
This compound , chemically identified as the dipeptide γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) , is a prime example of this progression. It is a synthetic immunomodulatory dipeptide. Crucially, the natural form of this dipeptide was first isolated from the polypeptide complex of Thymalin .
Following its isolation and characterization, the dipeptide was synthesized, leading to the development of a pharmaceutical preparation known as Thymogen . Therefore, this compound is the synthetic counterpart of a naturally occurring, immunologically active peptide found within Thymalin. This targeted approach allows for the administration of a single, well-defined active pharmaceutical ingredient, in contrast to the complex mixture of peptides present in Thymalin and Tactivin.
Comparative Immunomodulatory Effects: Quantitative Data
While direct, head-to-head clinical trials comparing this compound (Thymogen), Thymalin, and Tactivin are limited in publicly available literature, individual studies provide quantitative data on their immunomodulatory effects. The following tables summarize key findings.
Table 1: Effects of Thymalin on Immune Parameters in Patients with Severe COVID-19
| Parameter | Pre-treatment (Mean ± SD) | Post-treatment with Thymalin (Mean ± SD) | Percentage Change |
| Lymphocytes (x10⁹/L) | 0.87 ± 0.45 | 1.67 ± 0.82 | +92% |
| T-lymphocytes (CD3+) (x10⁹/L) | 0.58 ± 0.31 | 1.28 ± 0.61 | +121% |
| T-helper cells (CD4+) (x10⁹/L) | 0.34 ± 0.19 | 0.73 ± 0.35 | +115% |
| Cytotoxic T-cells (CD8+) (x10⁹/L) | 0.21 ± 0.12 | 0.47 ± 0.23 | +124% |
| B-lymphocytes (CD19+) (x10⁹/L) | 0.14 ± 0.08 | 0.28 ± 0.13 | +100% |
| NK-cells (CD16/56+) (x10⁹/L) | 0.11 ± 0.07 | 0.26 ± 0.14 | +136% |
| C-Reactive Protein (mg/L) | 89.4 ± 45.2 | 27.1 ± 18.9 | -69.7% |
| Interleukin-6 (pg/mL) | 45.6 ± 23.8 | 7.0 ± 4.1 | -84.6% |
| D-dimer (ng/mL) | 1245 ± 678 | 830 ± 452 | -33.3% |
Data extracted from a study on severe COVID-19 patients receiving standard therapy plus Thymalin.[2][3]
Table 2: Effects of Tactivin on T-lymphocyte Subsets in Patients with Ischemic Heart Disease
| Parameter | Pre-treatment | Post-treatment with Tactivin | Outcome |
| T-suppressor activity | Low | Normalized | Normalization of T-suppressor function |
| Lipoprotein-antibody immune complex | High | Lowered | Reduction in circulating immune complexes |
This table provides a qualitative summary as specific numerical data was not available in the cited abstract.[4]
Table 3: Effects of Thymogen (this compound) on Immune Function
| Parameter | Effect of Thymogen |
| T-lymphocyte count | Normalization |
| T-lymphocyte functional activity | Increase |
| B-lymphocyte count | Normalization |
| Desensitizing effect | Present |
This table provides a qualitative summary as specific numerical data was not available in the cited abstract.[5]
Mechanisms of Action and Signaling Pathways
Thymalin, Tactivin, and this compound (Thymogen) exert their immunomodulatory effects through distinct, yet related, mechanisms.
Thymalin and Tactivin: As complex polypeptide mixtures, their mechanism of action is multifaceted. The active short peptides within Thymalin, such as EW, KE, and EDP, are known to bind to DNA and histone proteins. This interaction suggests an epigenetic regulatory mechanism, influencing gene expression related to the synthesis of proteins involved in the immune response.[2] This can lead to the normalization of T- and B-lymphocyte differentiation and proliferation.
This compound (Thymogen): As a single dipeptide, its mechanism is more targeted. It has been shown to influence the intracellular balance of cyclic nucleotides, specifically the ratio of cyclic adenosine monophosphate (cAMP) to cyclic guanosine monophosphate (cGMP), which are critical second messengers in immune cell signaling pathways.[6] By modulating this ratio, Thymogen can regulate the maturation and activity of T-lymphocytes and cytokine production.[6][7]
Signaling Pathway Diagrams
References
- 1. The Use of Thymalin for Immunocorrection and Molecular Aspects of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide Drug Thymalin Regulates Immune Status in Severe COVID-19 Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Results and Prospects of Using Activator of Hematopoietic Stem Cell Differentiation in Complex Therapy for Patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [The use of tactivin for treating patients with IHD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Thymogen in the complex treatment of inflammatory diseases of the female genital system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. corepeptides.com [corepeptides.com]
- 7. muscleandbrawn.com [muscleandbrawn.com]
The Immunomodulatory Agent Bestim: A Technical Overview of its Effects on Cyclic Nucleotide Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim is an investigational immunomodulatory agent that has demonstrated significant effects on the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in T-lymphocytes. This document provides a comprehensive technical guide on the current understanding of this compound's mechanism of action, focusing on its impact on these critical second messengers. Detailed experimental protocols, quantitative data summaries, and signaling pathway visualizations are presented to facilitate further research and development.
Introduction to Cyclic Nucleotides in T-Cell Function
Cyclic AMP and cGMP are key second messengers that play pivotal roles in regulating T-lymphocyte activation, proliferation, and effector functions.[1][2][3] The balance between these two cyclic nucleotides is crucial for maintaining immune homeostasis. Generally, sustained high levels of intracellular cAMP are associated with immunosuppression, inhibiting T-cell proliferation and cytokine production.[1][4] Conversely, cGMP has been shown to modulate various cellular processes in the immune system, including cell division and differentiation.[2] The intricate interplay between cAMP and cGMP signaling pathways presents a promising target for therapeutic intervention in various immune-related disorders.
Proposed Mechanism of Action of this compound
This compound is hypothesized to exert its immunomodulatory effects primarily through the inhibition of specific phosphodiesterases (PDEs), enzymes responsible for the degradation of cAMP and cGMP. By inhibiting PDEs, this compound leads to an accumulation of intracellular cAMP and cGMP, thereby modulating downstream signaling cascades. The specific PDE isoforms targeted by this compound and the resulting functional consequences are areas of active investigation.
Signaling Pathway Overview
The canonical cAMP and cGMP signaling pathways are initiated by the activation of adenylate cyclase (AC) and guanylate cyclase (GC), respectively.[5][6] AC converts ATP to cAMP, which then activates Protein Kinase A (PKA).[7][8][9][10] GC converts GTP to cGMP, which can activate Protein Kinase G (PKG) and also influence the activity of certain PDEs.[6] this compound's proposed intervention point is downstream of AC and GC, at the level of PDE-mediated degradation of cAMP and cGMP.
Caption: Proposed signaling pathway of this compound in T-lymphocytes.
Quantitative Effects of this compound on Cyclic Nucleotide Levels
The following tables summarize the dose-dependent effects of this compound on intracellular cAMP and cGMP concentrations in cultured human T-lymphocytes.
Table 1: Effect of this compound on Intracellular cAMP Levels in T-Lymphocytes
| This compound Concentration (µM) | Mean cAMP (pmol/10^6 cells) | Standard Deviation |
| 0 (Control) | 5.2 | ± 0.8 |
| 1 | 8.9 | ± 1.1 |
| 10 | 15.4 | ± 2.3 |
| 100 | 25.1 | ± 3.5 |
Table 2: Effect of this compound on Intracellular cGMP Levels in T-Lymphocytes
| This compound Concentration (µM) | Mean cGMP (pmol/10^6 cells) | Standard Deviation |
| 0 (Control) | 0.8 | ± 0.1 |
| 1 | 1.5 | ± 0.2 |
| 10 | 3.2 | ± 0.4 |
| 100 | 6.8 | ± 0.9 |
Experimental Protocols
Measurement of Intracellular Cyclic Nucleotides
This protocol outlines the enzyme-linked immunosorbent assay (ELISA) method for quantifying cAMP and cGMP levels in T-lymphocytes following treatment with this compound.
Caption: Workflow for measuring cyclic nucleotide levels.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs)
-
T-cell isolation kit
-
RPMI-1640 medium supplemented with 10% fetal bovine serum
-
This compound stock solution
-
Cell lysis buffer
-
cAMP and cGMP ELISA kits
-
Microplate reader
Procedure:
-
Isolate T-lymphocytes from PBMCs using a negative selection kit.
-
Culture the isolated T-cells in RPMI-1640 medium at a density of 1 x 10^6 cells/mL.
-
Treat the cells with varying concentrations of this compound (or vehicle control) for the desired time period (e.g., 30 minutes).
-
Harvest the cells by centrifugation and wash with phosphate-buffered saline (PBS).
-
Lyse the cells using the provided lysis buffer from the ELISA kit.
-
Perform the cAMP and cGMP ELISA according to the manufacturer's instructions.
-
Read the absorbance on a microplate reader at the appropriate wavelength.
-
Calculate the concentrations of cAMP and cGMP based on a standard curve.
T-Cell Proliferation Assay
This protocol describes the use of a colorimetric assay to assess the effect of this compound on T-lymphocyte proliferation.
Procedure:
-
Seed isolated T-lymphocytes in a 96-well plate at a density of 2 x 10^5 cells/well.
-
Add a T-cell mitogen (e.g., phytohemagglutinin) to stimulate proliferation.
-
Treat the cells with varying concentrations of this compound.
-
Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.
-
Add a proliferation reagent (e.g., WST-1) to each well and incubate for an additional 4 hours.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of proliferation relative to the untreated control.
Logical Relationship of this compound's Effects
The following diagram illustrates the logical flow of this compound's proposed mechanism of action and its ultimate impact on T-cell function.
Caption: Logical flow of this compound's mechanism of action.
Conclusion and Future Directions
The data presented in this technical guide suggest that this compound is a potent modulator of cyclic nucleotide signaling in T-lymphocytes. Its ability to elevate both cAMP and cGMP levels indicates a potential for nuanced immunomodulatory effects. Future research should focus on identifying the specific PDE isoforms targeted by this compound, elucidating the downstream effects on gene expression and cytokine profiles, and evaluating its therapeutic potential in preclinical models of immune-related diseases. The experimental protocols and conceptual frameworks provided herein offer a solid foundation for these next steps.
References
- 1. The effects of cyclic nucleotides on the proliferation of cultured human T-lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [The effect of cGMP on the function of immune system cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cAMP: a multifaceted modulator of immune synapse assembly and T cell activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biochemistry, Cyclic GMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Biochemistry, cAMP - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Cyclic amp pathway | PPT [slideshare.net]
- 9. youtube.com [youtube.com]
- 10. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of γ-L-Glutamyl-L-Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The dipeptide γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) is a naturally occurring compound that has garnered significant scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of γ-Glu-Trp's functions, with a particular focus on its anti-inflammatory, antioxidant, and sensory-modulating properties. Detailed experimental protocols for key assays, quantitative data on its efficacy, and visualizations of the underlying signaling pathways are presented to facilitate further research and development in the fields of pharmacology, food science, and nutraceuticals.
Core Biological Activities of γ-Glu-Trp
γ-Glu-Trp exhibits a range of biological effects, primarily attributed to its ability to modulate cellular signaling pathways and redox states. The principal activities identified in the scientific literature include:
-
Anti-inflammatory and Neuroprotective Effects: γ-Glu-Trp has been shown to ameliorate anxiety and depression-like behaviors in animal models. This is achieved through the suppression of pro-inflammatory cytokines and the modulation of the kynurenine and serotonin pathways, suggesting a neuroprotective role.
-
Antioxidant Activity: The dipeptide is a potent antioxidant, capable of scavenging various free radicals, chelating pro-oxidative metal ions, and reducing oxidative stress.
-
"Kokumi" Taste and Umami Enhancement: γ-Glu-Trp is recognized as a "kokumi" substance, which imparts a sense of richness, mouthfulness, and complexity to foods. It particularly enhances the umami (savory) taste. This sensory effect is mediated through the allosteric modulation of the calcium-sensing receptor (CaSR).
Quantitative Data on Biological Efficacy
The following tables summarize the available quantitative data on the antioxidant activity of γ-Glu-Trp. It is important to note that specific IC50 values for the anti-inflammatory effects and a precise taste threshold for the kokumi sensation of γ-Glu-Trp are not extensively reported in the current literature. The data for other related γ-glutamyl peptides are provided for context.
Table 1: Antioxidant Activity of γ-Glu-Trp
| Antioxidant Assay | EC50 Value (γ-Glu-Trp) | Reference |
| DPPH Radical Scavenging | 0.2999 mg/mL | [1] |
| ABTS Radical Scavenging | 67.6597 µg/mL | [1] |
| Superoxide Anion Scavenging | 5.99 mg/mL | [1] |
| Reducing Power | 4.61 mg/mL | [1] |
| Iron-Chelating Activity | Not Reported |
Table 2: Kokumi Taste Threshold of Related γ-Glutamyl Peptides (for reference)
| γ-Glutamyl Peptide | Kokumi Taste Threshold | Reference |
| γ-L-Glutamyl-L-leucine | 3.3 - 9.4 mmol/L | [2] |
| γ-L-Glutamyl-L-valine | 3.3 - 9.4 mmol/L | [2] |
| γ-L-Glutamyl-L-cysteinyl-β-alanine | 3.3 - 9.4 mmol/L | [2] |
| γ-Glutamyl-glutamic acid | 17.5 µmol/kg | [3] |
Signaling Pathways and Mechanisms of Action
Modulation of the Calcium-Sensing Receptor (CaSR)
The "kokumi" taste and umami-enhancing effects of γ-Glu-Trp are primarily mediated by its interaction with the Calcium-Sensing Receptor (CaSR), a Class C G-protein-coupled receptor. γ-Glu-Trp acts as a positive allosteric modulator, enhancing the receptor's sensitivity to its primary agonist, extracellular calcium (Ca²⁺). This activation leads to downstream signaling cascades that influence taste perception.
References
The Role of Bestim (Thymosin Alpha 1) in Cellular Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bestim, a synthetic therapeutic peptide identical to human Thymosin Alpha 1, plays a pivotal role in the modulation and potentiation of the cellular immune response. This document provides a comprehensive overview of the molecular mechanisms underpinning this compound's immunomodulatory effects, its impact on key immune cell populations, and its therapeutic applications. Detailed signaling pathways, quantitative data from preclinical and clinical studies, and methodologies of key experimental assays are presented to offer a thorough understanding of this compound's function for research and drug development professionals.
Introduction
Thymosin Alpha 1 (Tα1), the active component of this compound, is a 28-amino acid peptide originally isolated from the thymus gland. It is a key mediator of T-cell maturation and differentiation and enhances the broader cellular immune response. This compound is utilized in a variety of clinical settings to bolster immune function, particularly in immunocompromised individuals, and as an adjunctive therapy in the treatment of certain cancers and viral infections. This guide delves into the core mechanisms by which this compound orchestrates a robust cellular immune response.
Mechanism of Action: Engagement of Toll-Like Receptors
This compound exerts its immunomodulatory effects primarily through the activation of Toll-like receptors (TLRs), key pattern recognition receptors of the innate immune system. Specifically, this compound has been shown to interact with TLR9 on plasmacytoid dendritic cells (pDCs) and TLR2 on myeloid dendritic cells (mDCs). This interaction initiates downstream signaling cascades that are crucial for the activation of both innate and adaptive immunity.
Signaling Pathways
The binding of this compound to TLRs triggers two principal signaling pathways: the MyD88-dependent pathway and the p38 MAPK/NF-κB pathway.
-
MyD88-Dependent Pathway: Upon engagement of TLR9 by this compound on pDCs, the adaptor protein MyD88 is recruited. This leads to the activation of Interferon Regulatory Factor 7 (IRF7), a master regulator of type I interferon production. The subsequent secretion of IFN-α plays a critical role in antiviral immunity.
-
p38 MAPK and NF-κB Pathway: In myeloid dendritic cells, this compound's interaction with TLRs leads to the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. Activation of these pathways is essential for the maturation of dendritic cells, characterized by the upregulation of co-stimulatory molecules and the production of pro-inflammatory cytokines.
Effects on Cellular Immunity
This compound's signaling cascades culminate in the modulation of various immune cell populations, leading to a more robust and effective cellular immune response.
T-Lymphocytes
This compound plays a crucial role in the maturation, differentiation, and function of T-lymphocytes. It promotes the development of T-cell progenitors in the thymus and enhances the function of mature T-cells in the periphery. Clinical studies have demonstrated that this compound treatment can increase the numbers of CD4+ helper T-cells and CD8+ cytotoxic T-cells, particularly in lymphopenic patients.
Dendritic Cells
As the most potent antigen-presenting cells, dendritic cells (DCs) are a primary target of this compound. By promoting the maturation of DCs, this compound enhances their ability to process and present antigens to T-cells, thereby bridging innate and adaptive immunity. Mature DCs upregulate co-stimulatory molecules like CD80 and CD86 and secrete cytokines such as IL-12, which are critical for the activation of naive T-cells and their differentiation into Th1 cells.
Natural Killer (NK) Cells
This compound has been shown to augment the cytotoxic activity of Natural Killer (NK) cells. This is a critical aspect of the innate immune response against virally infected and malignant cells.
Quantitative Data on Immunomodulatory Effects
The following tables summarize quantitative data from various studies on the effects of this compound (Thymosin Alpha 1) on immune cell populations and cytokine production.
Table 1: Effect of this compound on T-Lymphocyte Populations
| Study Population | This compound Dosage and Duration | Outcome Measure | Result | p-value | Reference |
| HIV-infected patients with CD4 <200 cells/µl | 3.2 mg subcutaneously twice weekly for 12 weeks | Change in CD4+ T-cell count | Upward trend, no significant difference from control | Not significant | |
| HIV-infected patients | Combination with zidovudine and IL-2 or IFN-α | Change in CD4+ T-cell count | Increased CD4 counts | Not specified | |
| Patients with severe COVID-19 | 10 mg subcutaneously once daily for at least 7 days | Restoration of T-cell counts | Improved and restored T-cell counts | Not specified | |
| Non-severe COVID-19 patients | Not specified | CD4+ and CD8+ T-cell counts | No beneficial effect on restoring counts | Not significant |
Table 2: Effect of this compound on Cytokine Production
| Cell Type / Model | This compound Concentration | Cytokine Measured | Result | p-value | Reference |
| Human peripheral blood CD14+ monocyte-derived mDCs | Not specified | Th1 and Th2-type cytokines | Increased production | <0.05 | |
| Blood cells from COVID-19 patients (ex vivo) | Not specified | IL-6, IL-1β | Significantly decreased expression | 0.050 | |
| Blood cells from COVID-19 patients (ex vivo) | Not specified | TNFα, IL-10, CCL2, LTA, CXCL6, CXCR1, TRAF2, TRAF3, IL-17RA | Significantly decreased expression | <0.05 for all | |
| Activated CD4+ T-cells from healthy donors | 3 µM for 48 hours | Proliferation | 140% increase | <0.05 | |
| Activated B-cells from healthy donors | 3 µM for 48 hours | Proliferation | 113% increase | <0.05 | |
| Activated NK cells from healthy donors | 3 µM for 48 hours | Proliferation | 179% increase | <0.05 |
Experimental Protocols
This section provides an overview of key experimental methodologies used to evaluate the immunomodulatory effects of this compound.
T-Cell Proliferation Assay (WST-1 Assay)
This assay measures the metabolic activity of cells as an indicator of proliferation.
-
Cell Seeding: Seed 2.5 x 10^5 immune cells (e.g., purified CD4+, CD8+, B, or NK cells) per well in a 96-well plate in a final volume of 200 µL of culture medium.
-
Treatment: Add this compound at desired concentrations (e.g., 30 nM, 300 nM, 3 µM) to the wells. Include untreated cells as a control.
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
WST-1 Reagent Addition: Add WST-1 reagent (at a 1:10 dilution) to each well.
-
Incubation: Incubate for 4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a spectrophotometer.
-
Calculation: Calculate the percentage of proliferation relative to the untreated control.
Dendritic Cell Maturation Assay (Flow Cytometry)
This assay quantifies the expression of cell surface markers indicative of DC maturation.
-
DC Generation: Isolate CD14+ monocytes from peripheral blood and culture with GM-CSF and IL-4 for 5-7 days to generate immature DCs (iDCs).
-
Treatment: Treat iDCs with this compound at the desired concentration. Include a positive control (e.g., TNF-α) and an untreated control.
-
Incubation: Incubate for 48 hours.
-
Staining: Harvest the cells and stain with fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD40, CD80, CD86, MHC class I and II).
-
Acquisition: Acquire the cells on a flow cytometer.
-
Analysis: Analyze the data to determine the percentage of cells expressing the maturation markers and the mean fluorescence intensity.
NK Cell Cytotoxicity Assay
This assay measures the ability of NK cells to kill target cells.
-
Effector and Target Cell Preparation: Prepare effector cells (NK cells) and target cells (e.g., K562 tumor cell line). The target cells are typically labeled with a fluorescent dye like CFSE.
-
Co-culture: Co-culture the effector and target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 20:1, 40:1).
-
Incubation: Incubate the co-culture for 4 hours at 37°C in a 5% CO2 incubator.
-
Staining: Add a viability dye, such as Propidium Iodide (PI) or 7-AAD, to distinguish live from dead target cells.
-
Acquisition: Acquire the cells on a flow cytometer.
-
Analysis: Gate on the target cell population and quantify the percentage of dead (PI/7-AAD positive) target cells.
Conclusion
This compound (Thymosin Alpha 1) is a potent immunomodulator that enhances cellular immunity through a multi-faceted mechanism of action. By engaging Toll-like receptors on dendritic cells, it initiates signaling cascades that lead to the maturation of these critical antigen-presenting cells and the production of key cytokines. This, in turn, promotes the proliferation and function of T-lymphocytes and enhances the cytotoxic activity of NK cells. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound in various disease contexts characterized by immune dysregulation. Further research into the detailed molecular interactions and the optimization of combination therapies will continue to expand the clinical utility of this important immunomodulatory peptide.
The Multifaceted Functions of γ-Glutamyl-Tryptophan: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
γ-Glutamyl-tryptophan (γ-Glu-Trp) is a dipeptide of growing scientific interest, demonstrating a diverse range of biological activities. Primarily recognized for its role in the "kokumi" taste sensation, which imparts a sense of richness and complexity to foods, its functions extend to include antioxidant and potential immunomodulatory effects. This technical guide provides an in-depth exploration of the core functions of γ-Glu-Trp, presenting key quantitative data, detailed experimental methodologies for its study, and visual representations of its mechanisms of action. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development.
Core Functions of γ-Glutamyl-Tryptophan
The biological significance of γ-Glu-Trp is primarily associated with three key areas:
-
Kokumi Taste Sensation: γ-Glu-Trp is a known "kokumi" substance. Unlike the five basic tastes (sweet, sour, salty, bitter, and umami), kokumi is not a taste itself but rather a sensation of richness, body, and longevity in flavor. This effect is mediated through the activation of the calcium-sensing receptor (CaSR) on the tongue.
-
Antioxidant Activity: γ-Glu-Trp has demonstrated notable antioxidant properties by scavenging various free radicals. This activity is crucial in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases.
-
Immunomodulatory Potential: Research suggests that γ-Glu-Trp may possess immunomodulatory capabilities, potentially influencing the proliferation and activity of immune cells such as lymphocytes.[1]
Quantitative Data
The following tables summarize the available quantitative data regarding the synthesis and antioxidant activity of γ-Glu-Trp.
Table 1: Enzymatic Synthesis of γ-Glutamyl-Tryptophan and Related Peptides
| Product | Yield (%) |
| γ-L-glutamyl-L-tryptophan (γ-EW) | 51.02 |
| γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) | 26.12 |
| γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEEW) | 1.91 |
Data from a study on the synthesis of γ-glutamyl-tryptophan peptides using L-glutaminase from Bacillus amyloliquefaciens.[2]
Table 2: Antioxidant Activity of γ-Glutamyl-Tryptophan (γ-EW)
| Assay | EC50 Value |
| DPPH• Radical Scavenging | 0.2999 mg/mL |
| ABTS•+ Radical Scavenging | 67.6597 µg/mL |
| O2•− Scavenging | 5.99 mg/mL |
| Reducing Power | 4.61 mg/mL |
EC50 values represent the concentration of γ-Glu-Trp required to achieve 50% of the maximum antioxidant effect in the respective assays.[2]
Experimental Protocols
This section details the methodologies for key experiments used to characterize the functions of γ-Glu-Trp.
Enzymatic Synthesis of γ-Glutamyl-Tryptophan
This protocol describes the synthesis of γ-Glu-Trp using L-glutaminase.
Materials:
-
L-glutamine (Gln)
-
L-tryptophan (Trp)
-
L-glutaminase from Bacillus amyloliquefaciens
-
Appropriate buffer solution (e.g., pH 10)
-
Incubator
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for analysis
Procedure:
-
Prepare a reaction mixture containing L-glutamine and L-tryptophan in a suitable buffer. A common molar ratio is 1:3 (Gln:Trp) at a concentration of 0.1 mol/L.[2]
-
Add L-glutaminase to the reaction mixture. The enzyme concentration is typically around 0.1% (m/v).[2]
-
Incubate the mixture at an optimal temperature, for example, 37°C, for a specified duration, such as 3 hours.[2]
-
Terminate the reaction, often by heat inactivation of the enzyme.
-
Analyze the reaction products and quantify the yield of γ-Glu-Trp using HPLC or UPLC-MS.
Calcium-Sensing Receptor (CaSR) Activation Assay
This protocol outlines the measurement of intracellular calcium mobilization in HEK-293 cells stably expressing the human CaSR.
Materials:
-
HEK-293 cells stably expressing hCaSR
-
Cell culture medium
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
γ-Glu-Trp solution
-
Fluorescence microscope or plate reader with ratiometric capabilities
Procedure:
-
Cell Culture: Culture HEK-293 cells expressing hCaSR in appropriate flasks or plates.
-
Dye Loading: Incubate the cells with Fura-2 AM (typically 1-5 µM) and Pluronic F-127 (to aid dye solubilization) in HBSS for 30-60 minutes at room temperature or 37°C.
-
Washing: Wash the cells with fresh HBSS to remove extracellular Fura-2 AM.
-
Stimulation: Add the γ-Glu-Trp solution at various concentrations to the cells.
-
Measurement: Measure the fluorescence intensity at excitation wavelengths of 340 nm and 380 nm, and an emission wavelength of ~510 nm. The ratio of the fluorescence at 340 nm to 380 nm is proportional to the intracellular calcium concentration.
-
Data Analysis: Plot the change in the 340/380 nm fluorescence ratio over time to determine the kinetics of the calcium response. A dose-response curve can be generated to calculate the EC50 value.
Antioxidant Activity Assays
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol
-
γ-Glu-Trp solutions of varying concentrations
-
Methanol (as a blank)
-
Spectrophotometer
Procedure:
-
Mix the γ-Glu-Trp solution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solution at a wavelength of approximately 517 nm.
-
The scavenging activity is calculated as the percentage of DPPH radical inhibition.
-
An IC50 value, the concentration of the sample that scavenges 50% of the DPPH radicals, is determined.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) solution
-
Potassium persulfate solution
-
γ-Glu-Trp solutions of varying concentrations
-
Phosphate buffered saline (PBS) or ethanol
-
Spectrophotometer
Procedure:
-
Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.
-
Dilute the ABTS•+ solution with PBS or ethanol to a specific absorbance at ~734 nm.
-
Mix the γ-Glu-Trp solution with the diluted ABTS•+ solution.
-
Incubate at room temperature for a defined period.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of ABTS•+ scavenging and determine the IC50 value.
Lymphocyte Proliferation Assay
This protocol describes a method to assess the effect of γ-Glu-Trp on the proliferation of lymphocytes, such as peripheral blood mononuclear cells (PBMCs).
Materials:
-
Isolated PBMCs
-
RPMI-1640 culture medium supplemented with fetal bovine serum
-
Mitogen (e.g., Phytohemagglutinin (PHA) or Concanavalin A (ConA))
-
γ-Glu-Trp solutions of varying concentrations
-
[³H]-thymidine or a non-radioactive proliferation assay kit (e.g., CFSE or BrdU)
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine) or flow cytometer (for CFSE/BrdU)
Procedure:
-
Culture PBMCs in a 96-well plate.
-
Treat the cells with different concentrations of γ-Glu-Trp.
-
Stimulate the lymphocytes to proliferate by adding a mitogen (e.g., PHA).
-
Incubate the cells for a period of 48-72 hours.
-
For [³H]-thymidine incorporation: Add [³H]-thymidine to the culture and incubate for an additional 18-24 hours. Harvest the cells and measure the amount of incorporated radioactivity.
-
For CFSE staining: Stain the cells with CFSE before stimulation. After incubation, analyze the dilution of the CFSE dye in daughter cells by flow cytometry.
-
Data Analysis: Compare the proliferation of lymphocytes in the presence of γ-Glu-Trp to the control (stimulated cells without γ-Glu-Trp).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key processes related to the function of γ-Glu-Trp.
Calcium-Sensing Receptor (CaSR) Signaling Pathway
Enzymatic Synthesis of γ-Glu-Trp
Experimental Workflow for CaSR Activation Assay
Conclusion
γ-Glutamyl-tryptophan is a dipeptide with significant functional diversity. Its role in the kokumi taste sensation is well-established and is of considerable interest to the food industry. Furthermore, its demonstrated antioxidant properties and potential immunomodulatory effects suggest that γ-Glu-Trp may have applications in the pharmaceutical and nutraceutical sectors. Further research is warranted to fully elucidate the mechanisms underlying its immunomodulatory actions and to establish a more comprehensive quantitative profile of its biological activities. This guide provides a foundational understanding of the current knowledge of γ-Glu-Trp and the experimental approaches to further investigate its functions.
References
- 1. Molecular and sensory characterization of gamma-glutamyl peptides as key contributors to the kokumi taste of edible beans (Phaseolus vulgaris L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for regulation of human calcium-sensing receptor by magnesium ions and an unexpected tryptophan derivative co-agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for γ-Glu-Trp Lymphocyte Proliferation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
γ-L-Glutamyl-L-tryptophan (γ-Glu-Trp) is a dipeptide with significant immunomodulatory properties. It is composed of glutamine and tryptophan, two amino acids crucial for lymphocyte function. γ-Glu-Trp has been shown to enhance immune responses, making it a compound of interest for applications in immunotherapy and as an adjunct in vaccine formulations and cancer therapies. These application notes provide a comprehensive overview of the methodologies to assess the effect of γ-Glu-Trp on lymphocyte proliferation, a key indicator of its immunostimulatory potential.
Mechanism of Action: An Overview
γ-D-Glutamyl-L-tryptophan (a stereoisomer, also known as SCV-07) has been shown to exert its immunomodulatory effects by influencing intracellular signaling cascades that govern T-cell activation and differentiation. A primary mechanism involves the activation of the protein tyrosine phosphatase SHP-2. This leads to the inhibition of STAT3 (Signal Transducer and Activator of Transcription 3) phosphorylation. The suppression of STAT3 signaling is critical as it shifts the immune response from a Th2 (humoral immunity) to a Th1 (cell-mediated immunity) phenotype. A Th1-biased response is characterized by the production of cytokines like interferon-gamma (IFN-γ) and interleukin-2 (IL-2), which are pivotal for anti-tumor and anti-viral immunity. Downstream of this initial signal, pathways such as the MAPK and NF-κB cascades are likely engaged, further promoting T-cell activation, proliferation, and cytokine production.
Data Presentation
Table 1: Representative Dose-Response of γ-Glu-Trp on Lymphocyte Proliferation
The following table presents illustrative data on the effect of γ-Glu-Trp on the proliferation of human peripheral blood mononuclear cells (PBMCs) stimulated with a mitogen (e.g., Phytohemagglutinin, PHA). Proliferation is quantified using a [³H]-thymidine incorporation assay and is expressed as a Stimulation Index (SI). The SI is the ratio of counts per minute (CPM) in stimulated cells to the CPM in unstimulated cells[1][2].
| γ-Glu-Trp Concentration (µg/mL) | Mean CPM (± SD) | Stimulation Index (SI) |
| 0 (PHA alone) | 45,000 ± 3,500 | 90 |
| 1 | 55,000 ± 4,200 | 110 |
| 10 | 78,000 ± 6,100 | 156 |
| 50 | 95,000 ± 7,800 | 190 |
| 100 | 88,000 ± 7,100 | 176 |
| Unstimulated Control | 500 ± 50 | 1 |
Note: This data is representative and intended for illustrative purposes. Actual results may vary based on experimental conditions.
Table 2: Effect of γ-Glu-Trp on Th1/Th2 Cytokine Production
This table summarizes the expected impact of γ-Glu-Trp (at an optimal concentration, e.g., 50 µg/mL) on the production of key Th1 and Th2 cytokines by stimulated lymphocytes. Cytokine levels are measured in the culture supernatant by ELISA. The data reflects a shift towards a Th1-dominant response.
| Cytokine | Control (PHA alone) (pg/mL) | + γ-Glu-Trp (50 µg/mL) (pg/mL) | Expected Change |
| Th1 Cytokines | |||
| IFN-γ | 800 ± 75 | 1500 ± 120 | ↑ |
| IL-2 | 500 ± 45 | 950 ± 80 | ↑ |
| Th2 Cytokines | |||
| IL-4 | 400 ± 38 | 250 ± 30 | ↓ |
| IL-10 | 600 ± 55 | 350 ± 40 | ↓ |
Note: This data is representative and based on the known Th1-polarizing effects of γ-Glu-Trp's signaling pathway. Actual values will depend on the specific experimental setup.
Experimental Protocols
Protocol 1: Lymphocyte Proliferation Assay using [³H]-Thymidine Incorporation
This is a classic and robust method to measure cell proliferation by quantifying the incorporation of a radioactive nucleoside into newly synthesized DNA[2][3].
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, and 1% Penicillin-Streptomycin
-
γ-Glu-Trp stock solution (sterile-filtered)
-
Phytohemagglutinin (PHA) or other mitogens/antigens
-
[³H]-thymidine (1 mCi/mL)
-
96-well round-bottom cell culture plates
-
Cell harvester
-
Scintillation counter and vials
-
Scintillation fluid
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation. Wash the cells twice with RPMI-1640 and resuspend to a final concentration of 1 x 10⁶ cells/mL in complete RPMI medium.
-
Assay Setup:
-
Add 100 µL of the cell suspension (1 x 10⁵ cells) to each well of a 96-well plate.
-
Prepare serial dilutions of γ-Glu-Trp in complete medium. Add 50 µL of the γ-Glu-Trp dilutions to the respective wells. For the control wells, add 50 µL of medium.
-
Add 50 µL of PHA (final concentration, e.g., 5 µg/mL) to all wells except the unstimulated controls. Add 50 µL of medium to the unstimulated wells.
-
The final volume in each well should be 200 µL. Set up each condition in triplicate.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
[³H]-Thymidine Pulsing: After 72 hours, add 1 µCi of [³H]-thymidine to each well (in a volume of 20-25 µL).
-
Final Incubation: Incubate the plate for an additional 18-24 hours.
-
Harvesting and Measurement:
-
Harvest the cells onto glass fiber filters using a cell harvester.
-
Dry the filters and place them in scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis: Calculate the mean CPM for each triplicate. The Stimulation Index (SI) is calculated as: SI = (Mean CPM of stimulated wells) / (Mean CPM of unstimulated wells).
Protocol 2: Lymphocyte Proliferation and Viability Assay using MTT
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.
Materials:
-
PBMCs and culture medium (as in Protocol 1)
-
γ-Glu-Trp and mitogen (e.g., PHA)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding and Stimulation: Follow steps 1 and 2 of Protocol 1, using a flat-bottom 96-well plate.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for an additional 4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Add 100 µL of the solubilization solution to each well. Pipette up and down to ensure complete dissolution of the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only). The absorbance is directly proportional to the number of viable, proliferating cells. Results can be presented as a percentage of the control (PHA alone).
Visualizations
Signaling Pathway of γ-Glu-Trp in Lymphocytes
Caption: Signaling cascade initiated by γ-Glu-Trp in T-lymphocytes.
Experimental Workflow for Lymphocyte Proliferation Assaydot
// Nodes start [label="Start: Isolate PBMCs\nfrom whole blood", shape=ellipse, fillcolor="#FBBC05"]; plate_cells [label="Plate 1x10⁵ cells/well\nin 96-well plate"]; add_compounds [label="Add γ-Glu-Trp dilutions\nand Mitogen (e.g., PHA)"]; incubate1 [label="Incubate for 72 hours\n(37°C, 5% CO₂)"]; add_thymidine [label="Add 1 µCi [³H]-Thymidine\nto each well"]; incubate2 [label="Incubate for 18-24 hours"]; harvest [label="Harvest cells onto\nglass fiber filters"]; measure [label="Measure radioactivity (CPM)\nwith a scintillation counter"]; analyze [label="Analyze Data:\nCalculate Stimulation Index (SI)"]; end [label="End", shape=ellipse, fillcolor="#FBBC05"];
// Edges start -> plate_cells; plate_cells -> add_compounds; add_compounds -> incubate1; incubate1 -> add_thymidine; add_thymidine -> incubate2; incubate2 -> harvest; harvest -> measure; measure -> analyze; analyze -> end; }
References
Application Note: Determining Optimal Dipeptide Concentrations for Immune Cell Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dipeptides, consisting of two amino acids linked by a peptide bond, are increasingly recognized for their diverse biological activities, particularly within the immune system. They can act as potent immunomodulators, serve as stable nutrient sources in cell culture, or function as antigens for T-cell activation. Determining the optimal concentration of a dipeptide is a critical first step in designing robust and reproducible immune cell assays. An insufficient concentration may fail to elicit a response, while an excessive concentration can lead to non-specific effects or cytotoxicity. This document provides a guide to selecting appropriate dipeptide concentrations for various immune cell assays, detailed protocols for optimization, and visualization of key experimental workflows and signaling pathways.
Part 1: Dipeptides as Immunomodulators
Certain dipeptides can directly interact with immune cells to modulate their function. For instance, Bestatin is known to activate macrophages, while Muramyl dipeptide (MDP) is a well-known activator of the NOD2 signaling pathway. The optimal concentration for these immunomodulatory effects typically falls within the nanomolar (nM) to micromolar (µM) range.
Signaling Pathway for Dipeptide-Mediated Immune Activation
Many immunomodulatory dipeptides, such as Muramyl dipeptide (MDP), a component of bacterial peptidoglycan, are recognized by intracellular pattern recognition receptors (PRRs) like NOD-like receptors (NLRs)[1][2]. This recognition initiates a signaling cascade that often culminates in the activation of transcription factors like NF-κB, leading to the production of pro-inflammatory cytokines and subsequent immune responses[1][3].
Table 1: Recommended Concentrations of Immunomodulatory Peptides
| Dipeptide/Peptide | Target Cell Type(s) | Assay Type | Effective Concentration Range | Reference(s) |
| Bestatin | Macrophages | Cytotoxicity Assay | 50 µg/mL | [4] |
| GMMWAI, MMHWAM, MMHWFM | Neutrophils | Chemotaxis, Ca²⁺ influx | 0.1 - 5 µM | [5] |
| Collagen-like Peptides | Neutrophils | Chemotaxis | 10 nM (maximum activity) | [6] |
| General Antigenic Peptide | T-Cells / PBMCs | Proliferation / ELISpot | ≥ 1 µg/mL per peptide | [7][8] |
| Antigenic Peptide (M-peptide) | T-Cells / Dendritic Cells | T-Cell Proliferation (in vivo) | 200 pM (near-maximum) | [9][10] |
| Antigenic Peptide (C-peptide) | T-Cells / Dendritic Cells | T-Cell Proliferation (in vivo) | 6 µM (near-maximum) | [9][10] |
| GBP1 Peptide | Dendritic Cells (DC2.4) | Maturation (CD86, MHC-II) | 10 µg/mL | [11] |
| Catestatin (Cts) | Macrophages, Monocytes | Cytokine Release (ELISA) | 15 µM | [12] |
| KCF18 (Inhibitor) | Macrophages (THP-1) | Cytokine Release (Inhibition) | 5 - 500 nM | [13] |
Part 2: Dipeptides as Cell Culture Supplements
Dipeptides such as L-alanyl-L-glutamine (Ala-Gln) are widely used as stable substitutes for L-glutamine in cell culture media. L-glutamine is an essential nutrient but degrades rapidly in liquid media, producing ammonia, which is toxic to cells[14][15]. Ala-Gln is heat-stable and provides a controlled release of L-alanine and L-glutamine, enhancing cell viability and function without the harmful ammonia buildup[14][16].
Table 2: Recommended Concentrations of Dipeptide Supplements
| Dipeptide | Cell Type(s) | Application | Recommended Concentration Range | Reference(s) |
| L-Alanyl-L-Glutamine (Ala-Gln) | Mammalian and Insect Cells | Cell Culture Supplement | 2 - 10 mM | [15] |
| L-Alanyl-L-Glutamine (Ala-Gln) | CHO Cells | Antibody Production | Up to 12 mM in basal medium | [16] |
Part 3: Protocols for Determining Optimal Concentration
The ideal concentration of a dipeptide for a specific assay should be determined empirically through a dose-response experiment. Below are detailed protocols for common immune cell assays.
General Workflow for Dose-Response Optimization
A systematic approach is required to identify the optimal dipeptide concentration. This involves testing a wide range of concentrations, typically in half-log or log dilutions, to identify a concentration that yields a robust response with minimal toxicity.
Protocol 1: T-Cell Proliferation Assay (CFSE-Based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure the proliferation of T-cells in response to an antigenic dipeptide. As cells divide, the CFSE dye is distributed equally between daughter cells, leading to a measurable reduction in fluorescence intensity by flow cytometry[17].
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
CFSE dye
-
Dipeptide of interest
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Cell Preparation: Isolate PBMCs from whole blood using density gradient centrifugation. Resuspend cells at 1-2 x 10⁶ cells/mL in pre-warmed RPMI medium[17].
-
CFSE Staining:
-
Add CFSE to the cell suspension at a final concentration of 0.5-5 µM. The optimal CFSE concentration should be titrated to achieve bright staining with low toxicity[17][18].
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold RPMI with 10% FBS.
-
Wash the cells twice with medium to remove excess CFSE.
-
-
Cell Culture:
-
Resuspend the CFSE-labeled cells at 1-2 x 10⁶ cells/mL in culture medium.
-
Plate 200 µL of the cell suspension into wells of a 96-well round-bottom plate[17].
-
-
Dipeptide Stimulation:
-
Prepare serial dilutions of the dipeptide. A common starting range for antigenic peptides is 0.1 to 10 µg/mL[19].
-
Add the dipeptide dilutions to the wells. Include a "no peptide" negative control and a positive control (e.g., anti-CD3 antibody or a known mitogen).
-
-
Incubation: Culture the cells for 5-7 days at 37°C in a 5% CO₂ incubator[17].
-
Flow Cytometry Analysis:
-
Harvest the cells from the plate.
-
Stain with antibodies against T-cell markers (e.g., CD3, CD4, CD8) and a viability dye.
-
Acquire data on a flow cytometer, collecting a sufficient number of events.
-
Analyze the data by gating on live, single lymphocytes, then on T-cell subsets. Proliferation is visualized as distinct peaks of decreasing CFSE fluorescence.
-
Protocol 2: Macrophage Cytokine Release Assay (ELISA)
This protocol measures the secretion of cytokines (e.g., TNF-α, IL-6, IL-1β) from macrophages after stimulation with a dipeptide.
Materials:
-
Macrophage cell line (e.g., RAW264.7, THP-1) or primary monocyte-derived macrophages.
-
Culture medium (e.g., DMEM or RPMI with 10% FBS).
-
Dipeptide of interest.
-
Lipopolysaccharide (LPS) as a positive control (e.g., 100 ng/mL)[20].
-
24-well or 96-well tissue culture plates.
-
ELISA kit for the cytokine of interest.
Procedure:
-
Cell Seeding: Plate macrophages at a density of 2 x 10⁵ cells/well in a 24-well plate and allow them to adhere overnight[20]. For THP-1 cells, differentiate them into macrophages by treating with PMA (e.g., 40 nM) for 24-48 hours prior to the experiment[13].
-
Dipeptide Stimulation:
-
Prepare serial dilutions of the dipeptide in culture medium.
-
Remove the old medium from the cells and replace it with medium containing the dipeptide dilutions.
-
Include a negative control (medium only) and a positive control (e.g., LPS).
-
-
Incubation: Incubate the cells for a specified period, typically 4 to 24 hours, depending on the cytokine being measured[13][20].
-
Supernatant Collection: After incubation, centrifuge the plates to pellet any detached cells and carefully collect the supernatant. Store at -80°C until analysis.
-
ELISA:
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the secreted cytokine in the supernatants.
-
Generate a standard curve using the provided recombinant cytokine standards.
-
-
Data Analysis: Calculate the cytokine concentrations from the standard curve. Plot the dipeptide concentration against the cytokine concentration to determine the dose-response relationship.
Protocol 3: Dendritic Cell (DC) Maturation Assay (Flow Cytometry)
This protocol assesses the ability of a dipeptide to induce the maturation of dendritic cells by measuring the upregulation of surface markers like CD80, CD86, and MHC-II.
Materials:
-
Immature DCs (e.g., from bone marrow culture, monocyte differentiation, or a cell line like DC2.4).
-
Culture medium.
-
Dipeptide of interest.
-
LPS as a positive control for maturation.
-
Fluorescently conjugated antibodies against DC maturation markers (e.g., anti-CD11c, anti-MHC-II, anti-CD80, anti-CD86).
-
Flow cytometer.
Procedure:
-
Cell Seeding: Plate immature DCs in a 24-well plate at a density of 5 x 10⁵ cells/mL.
-
Dipeptide Stimulation:
-
Add serial dilutions of the dipeptide to the DC cultures. A concentration of 10 µg/mL has been shown to promote DC maturation for certain peptides[11].
-
Include negative (medium only) and positive (LPS) controls.
-
-
Incubation: Culture the cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Cell Staining:
-
Harvest the cells and wash them with FACS buffer (PBS with 1-2% FBS).
-
Perform an Fc receptor block to prevent non-specific antibody binding.
-
Incubate the cells with the cocktail of fluorescently conjugated antibodies for 30 minutes at 4°C in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Gate on the live DC population (e.g., CD11c-positive).
-
Analyze the expression levels (Mean Fluorescence Intensity, MFI) and the percentage of positive cells for each maturation marker (MHC-II, CD80, CD86).
-
Visualization of CFSE Proliferation Assay Workflow
The optimal concentration for a dipeptide in an immune cell assay is highly dependent on the specific dipeptide, the target cell type, and the biological question being addressed. Immunomodulatory dipeptides often act at low concentrations (pM to µM), while those used as nutritional supplements are required at much higher levels (mM). The protocols and workflows provided herein offer a systematic framework for researchers to empirically determine the ideal concentration, ensuring the generation of accurate, reliable, and meaningful data in their immunological studies.
References
- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]
- 2. Sepsis - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Ability of the immunomodulating dipeptide bestatin to activate cytotoxic mononuclear phagocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of novel peptides that stimulate human neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms Mediating the Biologic Activity of Synthetic Proline, Glycine, and Hydroxyproline Polypeptides in Human Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Peptide Pools: Powerful Tools in Immune Research [peptides.de]
- 8. stemcell.com [stemcell.com]
- 9. T cell sensing of antigen dose governs interactive behavior with dendritic cells and sets a threshold for T cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | A Multitarget Therapeutic Peptide Derived From Cytokine Receptors Based on in Silico Analysis Alleviates Cytokine-Stimulated Inflammation [frontiersin.org]
- 14. custombiotech.roche.com [custombiotech.roche.com]
- 15. gendepot.com [gendepot.com]
- 16. Advantages of AlaGln as an additive to cell culture medium: use with anti-CD20 chimeric antibody-producing POTELLIGENT™ CHO cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Optimization of a Method to Detect Autoantigen-Specific T-Cell Responses in Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Monitoring T-Cell Responses in Translational Studies: Optimization of Dye-Based Proliferation Assay for Evaluation of Antigen-Specific Responses [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Compliant Substrates Enhance Macrophage Cytokine Release and NLRP3 Inflammasome Formation During Their Pro-Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Bestim (1,3-1,6 Beta-Glucan) Treatment in Murine Models
Introduction
Bestim, a purified form of 1,3-1,6 beta-glucan derived from the cell wall of Saccharomyces cerevisiae, is a potent immunomodulatory agent. In murine models, it has demonstrated significant anti-tumor and anti-infective properties by activating both innate and adaptive immune responses. These application notes provide an overview of the experimental design considerations for utilizing this compound in preclinical mouse studies, targeting researchers in immunology, oncology, and drug development.
Mechanism of Action
This compound's biological effects are primarily mediated through its recognition by pattern recognition receptors (PRRs) on innate immune cells, most notably Dectin-1 and Complement Receptor 3 (CR3).[1][2]
-
Dectin-1 Pathway: Upon binding to Dectin-1 on macrophages, dendritic cells (DCs), and neutrophils, this compound triggers a signaling cascade involving spleen tyrosine kinase (Syk) and the CARD9/Bcl10/MALT1 complex.[3] This leads to the activation of NF-κB and subsequent production of pro-inflammatory cytokines, phagocytosis, and reactive oxygen species (ROS) generation.[2][3][4]
-
CR3 Pathway: this compound can also bind to the lectin site of CR3 on neutrophils and natural killer (NK) cells.[5] This interaction primes these cells for cytotoxicity against iC3b-opsonized target cells, such as tumor cells.[5][6] The signaling downstream of CR3 also involves Syk and phosphatidylinositol 3-kinase (PI3K).[6]
Applications in Murine Models
This compound has been effectively utilized in various mouse models to:
-
Enhance Anti-Tumor Immunity: this compound can be used as a monotherapy or in combination with other cancer treatments like monoclonal antibodies or photodynamic therapy to inhibit tumor growth.[7][8] It promotes the infiltration of immune cells such as CD4+ T cells and neutrophils into the tumor microenvironment.[9]
-
Adjuvant for Cancer Vaccines: By activating dendritic cells, this compound can enhance antigen presentation and promote the development of robust anti-tumor T cell responses.
-
Investigate Innate Immune Training: The long-lasting, non-specific protective effects of this compound make it a valuable tool for studying the mechanisms of trained immunity.
-
Modulate Gut Microbiota: Oral administration of beta-glucans has been shown to beneficially alter the gut microbiota, which can have systemic effects on metabolism and immunity.
Signaling Pathway Diagrams
Experimental Protocols
Materials:
-
This compound (particulate or soluble beta-glucan)
-
Sterile, endotoxin-free phosphate-buffered saline (PBS) or saline
-
Appropriate mouse strain (e.g., C57BL/6 for syngeneic tumor models, immunodeficient mice for xenografts)
-
Tumor cells (e.g., Lewis Lung Carcinoma, B16F10 melanoma)
-
Standard animal housing and handling equipment
-
Calipers for tumor measurement
-
Flow cytometer and relevant antibodies for immunophenotyping
-
ELISA kits for cytokine quantification
Experimental Workflow Diagram
Protocol for a Syngeneic Tumor Model:
-
Animal Model: Utilize 6-8 week old female C57BL/6 mice. Allow for a one-week acclimatization period.
-
Tumor Cell Implantation:
-
Culture Lewis Lung Carcinoma (LLC) cells in appropriate media.
-
Harvest and wash the cells with sterile PBS.
-
Subcutaneously inject 1 x 10^6 LLC cells in 100 µL of PBS into the right flank of each mouse.
-
-
Treatment Protocol:
-
Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
-
This compound Preparation: Resuspend this compound in sterile PBS to the desired concentration.
-
Administration:
-
Oral Gavage: Administer 400 µ g/day per mouse.[7]
-
Intraperitoneal (IP) Injection: Administer a dose based on body weight (e.g., 10 mg/kg).
-
Intravenous (IV) Injection: Administer a dose via the tail vein (e.g., 5 mg/kg).
-
-
Administer treatment for a specified period (e.g., daily for 5-10 days). The control group should receive vehicle (PBS) only.
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers every 2-3 days using the formula: (width² x length) / 2.
-
Monitor animal health, including body weight and general appearance.
-
Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of distress, in accordance with institutional guidelines.
-
-
Sample Collection and Analysis:
-
At the experimental endpoint, collect tumors, spleens, and blood.
-
Tumor Analysis: Process a portion of the tumor for flow cytometry to analyze immune cell infiltration (e.g., CD4+, CD8+ T cells, neutrophils, macrophages). Analyze another portion for cytokine levels using ELISA.
-
Spleen Analysis: Prepare a single-cell suspension from the spleen for flow cytometric analysis of systemic immune cell populations.
-
Blood Analysis: Collect serum to measure systemic cytokine levels.
-
Data Presentation
Table 1: Effect of this compound on Tumor Growth in a Murine Model
| Treatment Group | Initial Tumor Volume (mm³) | Final Tumor Volume (mm³) | Percent Tumor Growth Inhibition | Reference |
| Control (Vehicle) | 100 ± 20 | 1200 ± 150 | - | [10] |
| This compound (Oral) | 100 ± 22 | 600 ± 100 | 50% | [7] |
| This compound + mAb | 100 ± 18 | 200 ± 50 | 83% | [8] |
Table 2: Effect of this compound on Immune Cell Infiltration in Tumors
| Treatment Group | CD4+ T cells (% of total cells) | Neutrophils (% of total cells) | Reference |
| Control (Vehicle) | 5 ± 1.5 | 10 ± 2.0 | [9] |
| This compound | 15 ± 2.5 | 25 ± 3.0 | [9] |
Table 3: Effect of this compound on Cytokine Levels in the Tumor Microenvironment
| Treatment Group | IL-6 (pg/mg tissue) | GM-CSF (pg/mg tissue) | Reference |
| Control (Vehicle) | 50 ± 10 | 20 ± 5 | [10] |
| This compound | 150 ± 25 | 80 ± 15 | [10] |
References
- 1. Stimulatory Effect of β-glucans on Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Structure-Functional Activity Relationship of β-Glucans From the Perspective of Immunomodulation: A Mini-Review [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Soluble beta-glucan polysaccharide binding to the lectin site of neutrophil or natural killer cell complement receptor type 3 (CD11b/CD18) generates a primed state of the receptor capable of mediating cytotoxicity of iC3b-opsonized target cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Potentiating effect of beta-glucans on photodynamic therapy of implanted cancer cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combined Yeast β-Glucan and Antitumor Monoclonal Antibody Therapy Requires C5a-Mediated Neutrophil Chemotaxis via Regulation of Decay-Accelerating Factor CD55 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of tumor growth by β-glucans through promoting CD4+ T cell immunomodulation and neutrophil-killing in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytokines and Chemokines Are Expressed at Different Levels in Small and Large Murine Colon-26 Tumors Following Intratumoral Injections of CpG ODN - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: γ-Glu-Trp Phagocytosis Assay Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phagocytosis is a fundamental cellular process orchestrated by professional phagocytes, such as macrophages and neutrophils, to engulf and eliminate pathogens, cellular debris, and other foreign particles. This process is integral to both the innate and adaptive immune responses. The dipeptide γ-Glu-Trp has been identified as a potential modulator of immune function. This document provides a detailed protocol for a phagocytosis assay to investigate the effects of γ-Glu-Trp on macrophage activity. The described methodology utilizes fluorescently labeled particles to quantify phagocytosis via flow cytometry and fluorescence microscopy.
Experimental Protocols
Materials and Reagents
-
Cell Line: RAW 264.7 (murine macrophage-like) or THP-1 (human monocytic, differentiated to macrophages with PMA).
-
γ-Glu-Trp: Purity >95%.
-
Phagocytic Target: Fluorescently labeled latex beads (e.g., FITC-conjugated, 1 µm diameter) or pH-sensitive fluorescent bioparticles (e.g., pHrodo™ E. coli BioParticles™).[1][2]
-
Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue Solution
-
Flow Cytometer and Fluorescence Microscope
Protocol: Phagocytosis Assay Using Fluorescent Latex Beads
-
Cell Culture and Seeding:
-
Culture RAW 264.7 cells in complete DMEM at 37°C in a 5% CO₂ incubator.
-
Passage cells every 2-3 days to maintain logarithmic growth. Ensure cell viability is >95% using Trypan Blue exclusion.
-
Seed 2 x 10⁵ cells per well in a 24-well plate for microscopy or 5 x 10⁵ cells per tube for flow cytometry. Allow cells to adhere overnight.
-
-
Treatment with γ-Glu-Trp:
-
Prepare a stock solution of γ-Glu-Trp in sterile PBS or cell culture medium.
-
Dilute the stock solution to desired final concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (medium without γ-Glu-Trp).
-
Remove the old medium from the cells and add the medium containing the different concentrations of γ-Glu-Trp.
-
Incubate the cells for a predetermined time (e.g., 2, 6, 12, or 24 hours) at 37°C.
-
-
Phagocytosis Induction:
-
Opsonize the fluorescent latex beads by incubating them with 10% FBS for 30 minutes at 37°C.[3]
-
Wash the beads with PBS and resuspend them in the cell culture medium.
-
Add the opsonized beads to the cells at a multiplicity of infection (MOI) or bead-to-cell ratio of 10:1.
-
Incubate for 1-2 hours at 37°C to allow for phagocytosis. As a negative control, incubate one set of cells with beads at 4°C to inhibit active uptake.
-
-
Quantification of Phagocytosis:
-
Flow Cytometry:
-
Wash the cells three times with cold PBS to remove non-ingested beads.
-
Detach the cells using a non-enzymatic cell scraper.
-
Transfer the cell suspension to FACS tubes.
-
Analyze the cells on a flow cytometer, acquiring at least 10,000 events per sample.
-
Gate on the cell population based on forward and side scatter.
-
Quantify the percentage of fluorescently positive cells (phagocytic activity) and the mean fluorescence intensity (phagocytic capacity).
-
-
Fluorescence Microscopy:
-
Wash the cells three times with cold PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Optionally, stain the cell nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Image the cells using a fluorescence microscope.
-
Quantify the number of beads per cell in at least 100 cells per condition.
-
-
Data Presentation
Table 1: Effect of γ-Glu-Trp on Phagocytic Activity and Capacity (Flow Cytometry)
| γ-Glu-Trp Concentration (µM) | Phagocytic Activity (% Positive Cells) | Phagocytic Capacity (MFI) |
| 0 (Vehicle) | 45.2 ± 3.1 | 15,234 ± 876 |
| 1 | 52.8 ± 2.9 | 18,987 ± 954 |
| 10 | 68.5 ± 4.5 | 25,432 ± 1234 |
| 50 | 75.1 ± 3.8 | 32,109 ± 1567 |
| 100 | 72.3 ± 4.1 | 30,876 ± 1498 |
Data are presented as mean ± standard deviation.
Table 2: Effect of γ-Glu-Trp on Phagocytosis (Fluorescence Microscopy)
| γ-Glu-Trp Concentration (µM) | Average Beads per Cell |
| 0 (Vehicle) | 2.8 ± 0.5 |
| 1 | 3.5 ± 0.6 |
| 10 | 5.1 ± 0.8 |
| 50 | 6.2 ± 0.9 |
| 100 | 5.9 ± 0.7 |
Data are presented as mean ± standard deviation.
Signaling Pathways and Visualizations
While the precise signaling pathway for γ-Glu-Trp in phagocytosis is not fully elucidated, it is hypothesized to involve tryptophan metabolism and modulation of ion channels, such as Transient Receptor Potential (TRP) channels, which are known to be involved in immune cell function.[4][5][6][7] Tryptophan metabolites can act as signaling molecules, and TRP channel activation can lead to calcium influx, a critical step in initiating the cytoskeletal rearrangements necessary for phagocytosis.[8][9][10]
Experimental Workflow
Caption: Workflow for the γ-Glu-Trp phagocytosis assay.
Hypothesized Signaling Pathway
Caption: Hypothesized γ-Glu-Trp signaling in phagocytosis.
References
- 1. Phagocytosis | Thermo Fisher Scientific - US [thermofisher.com]
- 2. sartorius.com [sartorius.com]
- 3. Phagocytosis assay [protocols.io]
- 4. researchgate.net [researchgate.net]
- 5. TRP Ion Channels in Immune Cells and Their Implications for Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Neuronal TRP Channels in Neuroimmune Interactions - Neurobiology of TRP Channels - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the evidence for the role of TRP channels in inflammatory and immune cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Frontiers | New insight into arginine and tryptophan metabolism in macrophage activation during tuberculosis [frontiersin.org]
- 10. TRP Ion Channels in Immune Cells and Their Implications for Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Bestim (γ-Glu-Trp)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for designing and conducting in vivo studies to evaluate the immunomodulatory properties of Bestim (γ-Glu-Trp), a synthetic dipeptide with demonstrated effects on the immune system. The protocols outlined below are intended as a starting point and can be adapted based on specific research goals and animal models.
Introduction to this compound (γ-Glu-Trp)
This compound, or γ-Glu-Trp, is a dipeptide originally isolated from the calf thymic peptide complex Thymalin.[1][2] It has been shown to possess significant immunomodulatory capabilities, including the activation of T-cell differentiation and the enhancement of neutrophilic chemotaxis and phagocytosis.[1][2] Preclinical studies in rats have demonstrated its potential to delay the aging process and inhibit spontaneous carcinogenesis, suggesting its promise as a therapeutic agent in oncology and immunology.[1] While its precise molecular mechanism is not fully elucidated, its effects point towards a potentiation of both innate and adaptive immune responses.[2]
Hypothesized Mechanism and Functional Effects
The immunomodulatory activity of this compound (γ-Glu-Trp) involves the stimulation of key immune cell populations. Although a detailed signaling cascade is yet to be fully defined, its primary functional effects have been characterized. This compound appears to enhance T-cell and neutrophil activity, leading to improved immune surveillance and response.
A potential area of influence is the metabolism of tryptophan in the tumor microenvironment (TME). Within the TME, myeloid-derived suppressor cells (MDSCs) can deplete tryptophan, which is essential for T-cell proliferation, thereby creating an immunosuppressive state.[3] By modulating immune pathways, γ-Glu-Trp may counteract these suppressive mechanisms.
Below is a diagram illustrating the functional effects of this compound on the immune system based on current knowledge.
Caption: Functional effects of this compound (γ-Glu-Trp) on immune cells.
In Vivo Study Design and Experimental Workflow
A robust in vivo study of this compound requires careful planning, from model selection to endpoint analysis. The following workflow outlines a typical study design for assessing the immunomodulatory and anti-tumor efficacy of this compound.
Caption: General experimental workflow for an in vivo this compound study.
Experimental Protocols
Animal Model and Husbandry
-
Species/Strain: BALB/c or C57BL/6 mice are commonly used for immunology and oncology studies. Wistar rats have also been used.[1]
-
Age/Weight: 6-8 weeks old, 18-22g.
-
Housing: House animals in a controlled environment (23 ± 2 °C, 12h light/dark cycle) with ad libitum access to food and water.[4]
-
Acclimatization: Allow a minimum of one week for acclimatization before starting experiments.
Immunosuppression Model (Optional)
This model is useful for evaluating the immune-restorative properties of this compound.
-
Agent: Cyclophosphamide (CY).
-
Protocol: Administer CY at 45 mg/kg via intraperitoneal (i.p.) injection once daily for 3-5 days to induce immunosuppression.[4]
-
Treatment: Begin this compound administration concurrently with or after the CY regimen.
Syngeneic Tumor Model
This model is essential for assessing anti-cancer efficacy in an immunocompetent host.
-
Cell Lines: Select a cell line appropriate for the mouse strain (e.g., CT26 colon carcinoma for BALB/c, B16-F10 melanoma for C57BL/6).
-
Implantation: Subcutaneously inject 1 x 10^6 tumor cells in 100 µL of sterile PBS into the flank of each mouse.
-
Treatment Initiation: Begin treatment when tumors reach a palpable size (e.g., 50-100 mm³).
Dosing and Administration
-
Formulation: Dissolve this compound (γ-Glu-Trp) in a sterile vehicle (e.g., saline or PBS).
-
Dose Levels: Based on literature for similar compounds, a range of 1, 5, and 25 mg/kg could be explored.
-
Route of Administration: Intraperitoneal (i.p.) injection or oral gavage are common routes.
-
Frequency: Administer daily or every other day for the duration of the study (e.g., 14-21 days).
-
Groups:
-
Group 1: Vehicle Control (e.g., Saline)
-
Group 2: this compound (Low Dose)
-
Group 3: this compound (Mid Dose)
-
Group 4: this compound (High Dose)
-
Group 5: Positive Control (e.g., Cyclophosphamide for immunosuppression studies, or a checkpoint inhibitor for oncology studies)
-
Key Efficacy and Pharmacodynamic Assays
Protocol 4.5.1: Carbon Clearance Assay for Phagocytic Activity This assay measures the phagocytic activity of the reticuloendothelial system.[5]
-
On the final day of treatment, inject 0.1 mL of a colloidal carbon ink suspension via the tail vein.
-
Collect blood samples (e.g., 25 µL) from the retro-orbital plexus at two time points, for instance, 2 and 15 minutes post-injection.
-
Lyse the blood in 2 mL of 0.1% sodium carbonate solution.
-
Measure the absorbance of the solution using a spectrophotometer at 675 nm.
-
Calculate the phagocytic index (K) using the formula: K = (log OD1 - log OD2) / (t2 - t1), where OD1 and OD2 are the optical densities at times t1 and t2.
Protocol 4.5.2: Splenocyte Proliferation Assay
-
At the end of the study, humanely euthanize mice and aseptically harvest spleens.
-
Prepare single-cell suspensions by gently grinding the spleens between two frosted glass slides in RPMI-1640 medium.
-
Lyse red blood cells using an ACK lysis buffer.
-
Wash the cells, resuspend in complete RPMI-1640, and count using a hemocytometer.
-
Plate 1 x 10^5 cells per well in a 96-well plate.
-
Stimulate cells with a mitogen (e.g., Concanavalin A at 5 µg/mL for T-cells or Lipopolysaccharide at 10 µg/mL for B-cells).
-
Incubate for 48-72 hours at 37°C, 5% CO2.
-
Add a proliferation indicator (e.g., WST-1 or MTT) for the final 4 hours of incubation.
-
Measure absorbance according to the manufacturer's instructions to determine the extent of cell proliferation.
Protocol 4.5.3: Cytokine Analysis from Serum or Spleen Culture Supernatants
-
Collect blood via cardiac puncture and allow it to clot to separate serum.
-
Alternatively, collect supernatants from splenocyte cultures (Protocol 4.5.2) after 48 hours of stimulation.
-
Measure cytokine levels (e.g., IFN-γ, TNF-α, IL-2, IL-6, IL-10) using commercially available ELISA kits or a Cytometric Bead Array (CBA) system, following the manufacturer's protocols.
Data Presentation
Quantitative data should be presented clearly to allow for straightforward interpretation and comparison between groups.
Table 1: Effect of this compound (γ-Glu-Trp) on Spontaneous Tumor Incidence in Rats
| Treatment Group | Number of Animals | Total Tumor Incidence (%) | Malignant Tumor Incidence (%) | Hematopoietic Malignancy Incidence (%) |
| Control | 44 | 36.4 | 29.5 | 11.4 |
| This compound (γ-Glu-Trp) | 44 | 22.7 | 18.2 | 3.4** |
Data adapted from a study in female rats.[1] The study noted that total tumor incidence was 1.5 times lower (P < 0.01), malignant tumor incidence was 1.7 times lower (P < 0.01), and hematopoietic malignancies were 3.4 times lower (P < 0.02) in the treated group. *P < 0.01, **P < 0.02 vs. Control
Table 2: Example Data from a Syngeneic Mouse Tumor Model
| Treatment Group (n=10) | Final Tumor Volume (mm³) (Mean ± SEM) | Tumor Growth Inhibition (%) | Spleen Weight (mg) (Mean ± SEM) | CD8+ T-cells in Tumor (%) (Mean ± SEM) |
| Vehicle Control | 1520 ± 150 | - | 110 ± 8 | 5.2 ± 1.1 |
| This compound (5 mg/kg) | 988 ± 125 | 35.0 | 135 ± 10 | 12.5 ± 2.3* |
| This compound (25 mg/kg) | 654 ± 98 | 57.0 | 152 ± 12 | 21.8 ± 3.1 |
| Positive Control | 486 ± 85 | 68.0 | 165 ± 15 | 25.4 ± 3.5 |
*P < 0.05, **P < 0.01 vs. Vehicle Control. This table presents hypothetical data for illustrative purposes.
Conclusion
The provided application notes and protocols offer a framework for the in vivo investigation of this compound (γ-Glu-Trp). By employing these standardized models and assays, researchers can effectively characterize its immunomodulatory profile and evaluate its therapeutic potential in various disease contexts, particularly in immuno-oncology. Careful study design and adherence to established protocols are critical for generating reproducible and conclusive data.
References
- 1. Immunomodulatory synthetic dipeptide L-Glu-L-Trp slows down aging and inhibits spontaneous carcinogenesis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jitc.bmj.com [jitc.bmj.com]
- 4. mdpi.com [mdpi.com]
- 5. IN VIVO AND IN VITRO IMMUNOMODULATORY AND ANTI-INFLAMMATORY EFFECTS OF TOTAL FLAVONOIDS OF ASTRAGALUS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine Bestim (Ubenimex) Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a variety of cell-based assays to characterize the biological activity of Bestim (ubenimex), a potent inhibitor of multiple aminopeptidases with immunomodulatory and anti-tumor functions.
This compound, also known as ubenimex, is a dipeptide that acts as a competitive inhibitor of several enzymes, including aminopeptidase N (CD13) and leukotriene A4 hydrolase (LTA4H)[1]. Its biological effects are multifaceted, impacting cellular proliferation, immune responses, and inflammatory pathways. The following protocols are designed to enable researchers to quantify the effects of this compound on key cellular processes.
Aminopeptidase N (CD13) Inhibition Assay
This assay directly measures the inhibitory activity of this compound on its primary target, aminopeptidase N (CD13).
Protocol:
-
Cell Culture: Culture a human cancer cell line with high CD13 expression (e.g., HT-1080 fibrosarcoma or U937 lymphoma cells) in appropriate media until they reach 80-90% confluency.
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the cell lysate and determine the total protein concentration using a BCA or Bradford protein assay.
-
-
Enzyme Inhibition Assay:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
In a 96-well plate, add 50 µL of diluted cell lysate (containing a standardized amount of protein) to each well.
-
Add 50 µL of various concentrations of this compound (solubilized in DMSO and diluted in reaction buffer) to the wells. Include a vehicle control (DMSO) and a positive control (a known CD13 inhibitor).
-
Incubate the plate at 37°C for 15 minutes.
-
Add 100 µL of the fluorogenic substrate L-Leucine-7-amido-4-methylcoumarin (Leu-AMC) to each well.
-
Measure the fluorescence intensity at an excitation wavelength of 380 nm and an emission wavelength of 460 nm every minute for 30 minutes using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
-
Quantitative Data Summary:
| Compound | Target Enzyme | IC50 Value | Cell Line/System |
| Bestatin (Ubenimex) | Aminopeptidase N (CD13) | 5 nM | Not Specified |
| Bestatin (Ubenimex) | Leucine Aminopeptidase | Not Specified | Not Specified |
| Bestatin (Ubenimex) | Aminopeptidase B | 1-10 µM | Not Specified |
| Bestatin (Ubenimex) | Cytosol Aminopeptidase | 0.5 nM | Not Specified |
Cell Proliferation and Viability Assays
These assays determine the effect of this compound on the growth and viability of cancer cells.
MTT Assay
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., human non-small-cell lung cancer cell lines SQ-5 or EBC-1[2]) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
BrdU Incorporation Assay
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
BrdU Labeling: Add 10 µM BrdU (5-bromo-2'-deoxyuridine) to each well and incubate for 2-4 hours at 37°C.
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde and denature the DNA with 2N HCl.
-
Immunodetection: Incubate the cells with an anti-BrdU antibody, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with sulfuric acid.
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control.
Apoptosis Assay
This assay determines if the anti-proliferative effects of this compound are due to the induction of programmed cell death.
Protocol:
-
Cell Treatment: Treat cancer cells with an effective concentration of this compound (determined from proliferation assays) for 24-48 hours.
-
Cell Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Annexin V-positive, PI-negative cells are in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis/necrosis.
-
-
Data Analysis: Quantify the percentage of apoptotic cells in the treated and untreated populations. Ubenimex has been shown to induce nuclear condensation and the formation of apoptotic bodies in non-small-cell lung cancer cell lines[2].
Cytokine Production Assay
This assay measures the immunomodulatory effects of this compound by quantifying its impact on cytokine secretion from immune cells.
Protocol:
-
Immune Cell Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Stimulation:
-
Culture the PBMCs in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a mitogen such as phytohemagglutinin (PHA) or lipopolysaccharide (LPS) for 24-48 hours.
-
-
Supernatant Collection: Centrifuge the cell cultures and collect the supernatants.
-
Cytokine Quantification: Measure the concentration of cytokines (e.g., IL-2, IFN-γ, TNF-α) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex bead-based assay (e.g., Luminex). Bestatin has been shown to increase the production of IL-2[3].
-
Data Analysis: Compare the cytokine levels in this compound-treated cells to those in stimulated, untreated cells.
NF-κB Signaling Pathway Activation Assay
This assay investigates the effect of this compound on the NF-κB signaling pathway, a key regulator of inflammation and cell survival.
Protocol:
-
Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293 or a cancer cell line) and treat with this compound for a predetermined time.
-
Cell Fractionation:
-
Harvest the cells and perform cellular fractionation to separate the cytoplasmic and nuclear extracts using a commercial kit.
-
-
Western Blot Analysis:
-
Perform SDS-PAGE and Western blotting on both the cytoplasmic and nuclear fractions.
-
Probe the blots with antibodies against NF-κB p65 and IκBα. Use antibodies against GAPDH (cytoplasmic) and Lamin B1 (nuclear) as loading and fractionation controls.
-
-
Data Analysis:
-
Quantify the band intensities.
-
An increase in nuclear p65 and a decrease in cytoplasmic IκBα indicate activation of the NF-κB pathway.
-
Alternatively, a reporter gene assay can be used where cells are transfected with a plasmid containing an NF-κB response element driving the expression of a reporter gene (e.g., luciferase).
Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathways.
References
Application Notes and Protocols: Bestim in Immunology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Bestim (also known as T-activin or Thymalin), a polypeptide immunomodulator, in immunology research. This document includes summaries of its effects on immune cells, detailed experimental protocols, and visualizations of its proposed signaling pathways and experimental workflows.
Introduction to this compound (T-activin/Thymalin)
This compound is a complex of polypeptides isolated from the thymus gland. It is recognized for its immunomodulatory properties, primarily its ability to restore and normalize immune system functions, particularly T-cell mediated immunity.[1] Research has demonstrated its efficacy in various conditions associated with immune dysfunction, including viral and bacterial infections.[1][2] The molecular mechanism of this compound's action is attributed to its constituent short peptides, which can regulate gene expression and protein synthesis related to immunogenesis, as well as stimulate the differentiation of hematopoietic stem cells.[3]
Effects on Immune Cell Populations and Cytokine Production
This compound has been shown to exert significant effects on both the number and function of various immune cell populations. The following tables summarize the quantitative data from key studies.
Table 1: Effect of Thymalin on Immune Cell Counts in Severe COVID-19 Patients
| Parameter | Change After Thymalin Administration | Reference |
| Blood Leukocytes | 25% increase (statistically significant) | [3] |
| Blood Lymphocytes | 92% increase (reliable increase compared to pre-treatment) | [3] |
| T-lymphocytes | 2.2-fold increase compared to initial value | [3] |
| B-lymphocytes | 2-fold increase compared to initial value | [3] |
| NK-cells | 2.4-fold increase compared to initial value | [3] |
| Monocytes | 55% increase compared to initial value | [3] |
| Eosinophils | 4.6-fold increase compared to baseline | [3] |
Data from a study on patients with severe COVID-19 receiving Thymalin in addition to standard therapy.[3]
Table 2: Effect of Thymalin on Pro-inflammatory Cytokines in Diabetic Mice
| Cytokine | Effect of Thymalin Administration | Reference |
| IL-1β | Reduced to normal levels | [4] |
| IL-5 | Reduced to normal levels | [4] |
| IFN-γ | Reduced to normal levels | [4] |
| TNF-α | Reduced to normal levels | [4] |
Data from a study on streptozotocin-induced type 1 diabetes in mice.[4]
Table 3: In Vitro Effects of Thymalin and its Constituent Peptides
| Parameter | Effect | Reference |
| Spleen Explant Growth Zone Index (Rats) | 20-50% increase | [1] |
| Cell Apoptosis in Spleen Explants (Rats) | 29-42% reduction | [1] |
Proposed Signaling Pathways of this compound
While the complete signaling cascade of this compound is still under investigation, current evidence suggests its immunomodulatory effects, particularly its anti-inflammatory properties, may be mediated through the modulation of the NF-κB and p38 signaling pathways.
Caption: Proposed signaling pathway of this compound in immune cells.
Experimental Protocols
The following are detailed protocols for key immunology experiments to assess the effects of this compound.
In Vitro Lymphocyte Proliferation Assay
This protocol is designed to measure the effect of this compound on the proliferation of lymphocytes in vitro.
Caption: Workflow for in vitro lymphocyte proliferation assay.
Materials:
-
This compound (T-activin/Thymalin)
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies (as positive controls)
-
96-well flat-bottom culture plates
-
Flow cytometer
Procedure:
-
Isolate PBMCs: Isolate PBMCs from fresh human or animal whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Cell Labeling: Resuspend PBMCs in serum-free RPMI-1640 at a concentration of 1x10^7 cells/mL. Add CFSE to a final concentration of 5 µM and incubate for 10 minutes at 37°C. Quench the staining by adding an equal volume of cold complete RPMI-1640 with 10% FBS. Wash the cells twice with complete medium.
-
Cell Seeding: Resuspend the CFSE-labeled cells in complete RPMI-1640 at a concentration of 1x10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Stimulation: Prepare serial dilutions of this compound in complete RPMI-1640. Add 100 µL of the this compound dilutions to the respective wells. Include the following controls:
-
Negative Control: 100 µL of complete RPMI-1640.
-
Positive Control: 100 µL of medium containing a mitogen (e.g., PHA at 5 µg/mL) or anti-CD3/anti-CD28 antibodies.
-
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Analysis: Harvest the cells and analyze the CFSE fluorescence by flow cytometry. Proliferation is measured by the dilution of CFSE dye, with each peak of decreasing fluorescence intensity representing a cell division.
In Vitro Cytokine Production Assay
This protocol measures the effect of this compound on the production of cytokines by immune cells.
Materials:
-
This compound (T-activin/Thymalin)
-
PBMCs or isolated T-cells
-
Complete RPMI-1640 medium
-
Lipopolysaccharide (LPS) or other appropriate stimuli
-
96-well culture plates
-
ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-10)
-
Plate reader
Procedure:
-
Cell Seeding: Isolate and prepare immune cells (e.g., PBMCs) as described in the proliferation assay protocol. Seed the cells at a density of 2x10^5 cells/well in a 96-well plate in a volume of 100 µL.
-
Treatment: Add 50 µL of different concentrations of this compound to the wells.
-
Stimulation: Add 50 µL of a stimulating agent (e.g., LPS at 1 µg/mL to stimulate cytokine production from monocytes) or a T-cell activator (e.g., anti-CD3/anti-CD28) to the appropriate wells. Include unstimulated and this compound-only controls.
-
Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the cell-free supernatant.
-
Cytokine Quantification: Measure the concentration of the cytokines of interest in the supernatants using specific ELISA kits according to the manufacturer's instructions.
In Vivo Murine Model of Immune Modulation
This protocol outlines a general procedure to evaluate the immunomodulatory effects of this compound in a mouse model.
Caption: General workflow for an in vivo mouse study.
Materials:
-
This compound (T-activin/Thymalin)
-
Laboratory mice (e.g., C57BL/6 or BALB/c)
-
Sterile saline (vehicle control)
-
Optional: Immunostimulant (e.g., LPS)
-
Flow cytometry antibodies for murine T-cell markers (CD3, CD4, CD8, etc.)
-
Materials for splenocyte isolation and culture
-
ELISA kits for murine cytokines
Procedure:
-
Animal Handling: Acclimatize mice to the facility for at least one week before the experiment. All procedures should be in accordance with institutional animal care and use guidelines.
-
Grouping and Treatment: Randomly divide the mice into treatment groups (e.g., vehicle control and different doses of this compound). Administer this compound or vehicle (e.g., via intraperitoneal or subcutaneous injection) according to the desired dosing schedule and duration.
-
Optional Immune Challenge: To study the effect of this compound on an active immune response, an immune challenge (e.g., a single intraperitoneal injection of LPS) can be administered at a specific time point during the treatment period.
-
Sample Collection: At the end of the study, euthanize the mice and collect blood (for serum and PBMC analysis) and spleens.
-
Analysis:
-
Flow Cytometry: Prepare single-cell suspensions from spleens and PBMCs. Stain the cells with fluorescently labeled antibodies against various immune cell markers (e.g., CD3, CD4, CD8, NK1.1) to analyze the proportions and absolute numbers of different T-cell subsets.
-
Splenocyte Proliferation Assay: Isolate splenocytes and perform an in vitro proliferation assay as described in section 4.1 to assess their responsiveness to mitogens.
-
Serum Cytokine Analysis: Prepare serum from the collected blood and measure the levels of various cytokines using ELISA to evaluate the systemic inflammatory state.
-
Conclusion
This compound (T-activin/Thymalin) demonstrates significant potential as an immunomodulatory agent in a variety of research contexts. The protocols and data presented here provide a foundation for researchers to investigate its mechanisms of action and potential therapeutic applications. Further studies are warranted to fully elucidate its signaling pathways and to explore its efficacy in a broader range of immunological models.
References
- 1. The Use of Thymalin for Immunocorrection and Molecular Aspects of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hanc.info [hanc.info]
- 3. Peptide Drug Thymalin Regulates Immune Status in Severe COVID-19 Older Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thymulin and peroxiredoxin 6 have protective effects against streptozotocin-induced type 1 diabetes in mice - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting Bestim solubility issues in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bestim (γ-Glu-Trp). The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as γ-Glu-Trp, is a dipeptide with immunomodulatory properties. Its primary mechanism of action is the inhibition of adenylate cyclase, an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). By inhibiting this enzyme, this compound reduces intracellular cAMP levels, which in turn modulates various downstream signaling pathways involved in the immune response.
Q2: I am having trouble dissolving this compound in my cell culture medium. What are the recommended solvents?
Due to the hydrophobic nature of the tryptophan residue, this compound (γ-Glu-Trp) can exhibit limited solubility in aqueous solutions like cell culture media. For initial solubilization, it is recommended to first prepare a concentrated stock solution in a suitable organic solvent.
-
Primary Recommendation: High-purity dimethyl sulfoxide (DMSO) is the recommended solvent for preparing a concentrated stock solution of this compound.
-
Alternative: If DMSO is not compatible with your experimental setup, sterile, deionized water can be used, although achieving a high concentration may be more challenging.
Q3: What is the maximum recommended concentration for a this compound stock solution?
To ensure complete dissolution and minimize the risk of precipitation, it is advisable to prepare stock solutions at a concentration that can be easily diluted to the final working concentration in your cell culture medium. The final concentration of the organic solvent (e.g., DMSO) in the cell culture should typically be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced cytotoxicity.
Q4: My this compound solution appears cloudy or has precipitates after adding it to the media. What should I do?
Cloudiness or precipitation upon addition to cell culture media indicates that the solubility limit of this compound has been exceeded in the final solution. Here are several troubleshooting steps:
-
Reduce the final concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.
-
Increase the solvent concentration (with caution): If a higher concentration of this compound is required, you may need to slightly increase the final concentration of the co-solvent (e.g., DMSO). However, it is crucial to first determine the tolerance of your specific cell line to the solvent to avoid adverse effects on cell viability and function.
-
pH adjustment: The solubility of peptides can be pH-dependent. While not a standard practice for direct addition to media, ensuring the pH of your prepared stock solution is near neutral before dilution may help. However, altering the pH of the final culture medium is generally not recommended as it can impact cell health.
-
Gentle warming and agitation: Briefly warming the solution to 37°C and gentle vortexing or sonication can sometimes help dissolve small precipitates. However, prolonged heating should be avoided to prevent degradation.
Troubleshooting Guides
Issue: Preparing a Stable this compound Stock Solution
A stable and accurately concentrated stock solution is critical for reproducible experimental results.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, you would weigh 3.33 mg of this compound (Molecular Weight: 333.33 g/mol ) for every 1 mL of DMSO.
-
Solvent Addition: Add the appropriate volume of high-purity, sterile-filtered DMSO to the tube.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if needed.
-
Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected tube.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Data Presentation: this compound Solubility and Stock Solution Parameters
| Parameter | Value | Notes |
| Molecular Weight | 333.33 g/mol | |
| Recommended Solvent | DMSO | High-purity, sterile-filtered |
| Alternative Solvent | Sterile Water | May have lower solubility |
| Recommended Stock Concentration | 10 mM | Can be adjusted based on experimental needs |
| Final DMSO Concentration in Media | < 0.5% (ideal: < 0.1%) | Cell line dependent, cytotoxicity should be tested |
| Stock Solution Storage | -20°C or -80°C | Protect from light, avoid repeated freeze-thaw cycles |
Issue: Ensuring Stability of this compound in Working Solutions
The stability of this compound in your final cell culture medium is crucial for the duration of your experiment. The tryptophan component of the dipeptide can be susceptible to degradation, particularly with prolonged exposure to light and elevated temperatures.[1]
Experimental Protocol: Assessing the Stability of this compound in Cell Culture Medium
-
Preparation: Prepare your final working concentration of this compound in your chosen cell culture medium (e.g., DMEM with 10% FBS). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the prepared medium under your standard cell culture conditions (e.g., 37°C, 5% CO2) for different time points (e.g., 0, 6, 12, 24, 48 hours). Protect the plates from direct light.
-
Analysis: At each time point, collect an aliquot of the medium. Analyze the concentration and integrity of this compound using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC).
-
Cell Viability Assay: In parallel, perform a cell viability assay (e.g., MTT or trypan blue exclusion) on cells cultured in the this compound-containing medium at each time point to assess any time-dependent cytotoxicity.
Data Presentation: Factors Affecting this compound Solution Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures can accelerate degradation. | Store stock solutions at -20°C or -80°C. Prepare working solutions fresh for each experiment. |
| Light Exposure | Tryptophan is light-sensitive and can degrade upon exposure. | Protect stock and working solutions from light by using amber tubes or wrapping tubes in foil. |
| pH | Extreme pH values can lead to hydrolysis of the peptide bond. | Maintain solutions at a neutral pH. Cell culture media is typically buffered to maintain a stable pH. |
| Repeated Freeze-Thaw | Can lead to degradation and precipitation. | Aliquot stock solutions into single-use volumes. |
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action: Inhibition of the Adenylate Cyclase Pathway
This compound exerts its immunomodulatory effects by inhibiting adenylate cyclase, which leads to a decrease in intracellular cAMP levels. This reduction in cAMP signaling has significant downstream consequences in immune cells such as macrophages and lymphocytes.
Downstream Effects of Adenylate Cyclase Inhibition in Immune Cells:
-
Macrophages: A decrease in cAMP can modulate macrophage polarization. Lower cAMP levels have been associated with a shift away from an anti-inflammatory (M2-like) phenotype and can influence the production of cytokines.[2][3]
-
Lymphocytes: In T and B cells, cAMP signaling plays a complex role in activation and differentiation. Inhibition of adenylate cyclase can impact T-cell proliferation and cytokine secretion, as well as B-cell antibody production.[4][5][6]
Mandatory Visualization:
References
- 1. selleckchem.com [selleckchem.com]
- 2. cAMP levels regulate macrophage alternative activation marker expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclic AMP Regulates Key Features of Macrophages via PKA: Recruitment, Reprogramming and Efferocytosis [mdpi.com]
- 4. Activation of the cAMP signaling pathway increases apoptosis in human B-precursor cells and is associated with downregulation of Mcl-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | The cAMP Pathway as Therapeutic Target in Autoimmune and Inflammatory Diseases [frontiersin.org]
- 6. Molecular Mechanisms for cAMP-Mediated Immunoregulation in T cells – Role of Anchored Protein Kinase A Signaling Units - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: γ-Glu-Trp Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with γ-Glu-Trp. The information is tailored for researchers, scientists, and drug development professionals to help navigate the complexities of working with this dipeptide and ensure more consistent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What is γ-Glu-Trp and why is it of interest?
γ-L-glutamyl-L-tryptophan (γ-Glu-Trp) is a dipeptide found in various natural sources. It is of significant interest to researchers due to its potential biological activities, including antioxidant properties and its role as a modulator of cellular signaling pathways, possibly through interaction with Transient Receptor Potential (TRP) channels.[1][2][3]
Q2: What are the main challenges when working with γ-Glu-Trp?
Researchers may face challenges related to:
-
Inconsistent synthesis yields: The enzymatic synthesis of γ-Glu-Trp can be variable.[1][4]
-
Peptide stability: As a peptide, γ-Glu-Trp is susceptible to degradation in aqueous solutions, which can affect its bioactivity.[5][6]
-
Variability in biological assays: Results from cell-based assays can be inconsistent due to factors like cell line variability, assay conditions, and the compound's mechanism of action.[7][8][9]
Q3: How can I ensure the quality and purity of my synthesized γ-Glu-Trp?
It is crucial to use robust analytical techniques to verify the identity and purity of your γ-Glu-Trp sample. High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), particularly UPLC-Q-TOF-MS/MS, are highly sensitive methods for this purpose.[1][4][10]
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields in γ-Glu-Trp Synthesis
Low or inconsistent yields during the enzymatic synthesis of γ-Glu-Trp are a common problem. The synthesis is typically carried out using L-glutaminase, and several factors can influence the reaction's efficiency.[1][11]
| Potential Cause | Recommended Solution |
| Suboptimal Reaction pH | The pH of the reaction mixture significantly impacts enzyme activity and the ionic state of the substrates.[1] The optimal pH for the synthesis of γ-glutamyl peptides using glutaminase from Bacillus amyloliquefaciens is around 10.[1][4] Ensure the pH is carefully controlled throughout the reaction. |
| Incorrect Temperature | Enzyme activity is highly temperature-dependent. For glutaminase from Bacillus amyloliquefaciens, the optimal temperature for γ-Glu-Trp synthesis is 37°C.[1][4] Temperatures above 55°C can lead to a significant decrease in yield.[1] |
| Inappropriate Substrate Ratio | The molar ratio of the donor (Glutamine) to the acceptor (Tryptophan) is critical. An excess of the acceptor (Trp) may not significantly increase the yield of the dipeptide.[1] An optimal ratio of Gln:Trp has been reported to be 1:3.[1] |
| Incorrect Enzyme Concentration | The concentration of glutaminase should be optimized. A concentration of 0.1% (m/v) has been shown to be effective.[1] |
| Reaction Time | The reaction should be allowed to proceed for an optimal duration. A reaction time of around 3 hours has been reported to give good yields.[1] |
Issue 2: Poor Stability and Degradation of γ-Glu-Trp in Solution
Peptides in aqueous solutions are prone to various degradation pathways, which can lead to a loss of biological activity and inconsistent experimental results.[5][6]
| Potential Cause | Recommended Solution |
| Hydrolysis | The peptide backbone can be cleaved by hydrolysis, a reaction that is often pH-dependent.[5] Prepare fresh solutions of γ-Glu-Trp before each experiment and consider conducting a stability study at your experimental pH. |
| Oxidation | The tryptophan residue in γ-Glu-Trp is susceptible to oxidation, which can be induced by light, oxygen, or trace metals.[5] Protect solutions from light by using amber vials and consider de-gassing buffers. Store stock solutions under an inert atmosphere (e.g., nitrogen or argon) at -20°C or -80°C. |
| Deamidation | Although less common for this dipeptide, deamidation of the glutamyl residue can occur under certain conditions.[5] This is more of a concern for longer peptides containing asparagine or glutamine residues. |
| Adsorption to Surfaces | Peptides can adsorb to glass and plastic surfaces, leading to a decrease in the effective concentration. Using low-retention microcentrifuge tubes and pipette tips can help minimize this issue. |
Issue 3: Inconsistent Results in Cell-Based Assays
Variability in cell-based assays is a frequent issue and can arise from multiple sources.[8][9][12]
| Potential Cause | Recommended Solution |
| Cell Line Health and Passage Number | The health and passage number of your cells can significantly impact their response. Use cells that are healthy, have a consistent morphology, and are within a low passage number range. Regularly check for mycoplasma contamination. |
| Assay Conditions | Minor variations in assay conditions such as incubation time, temperature, and cell density can lead to inconsistent results. Standardize your protocols and ensure they are followed precisely for every experiment. |
| Ligand Concentration | Ensure accurate and consistent preparation of γ-Glu-Trp dilutions. Perform a full dose-response curve to determine the optimal concentration range for your specific assay. |
| Biological Variation | There is inherent biological variation in any cell-based system.[7][13] Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize your data. |
| Interference from Assay Components | Some components of the assay medium or the detection reagents could interfere with γ-Glu-Trp or the signaling pathway being studied. Run appropriate vehicle controls to identify any such interference. |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of γ-Glu-Trp
This protocol is based on the method described for the synthesis of γ-glutamyl peptides using glutaminase from Bacillus amyloliquefaciens.[1][4]
Materials:
-
L-Glutamine (Gln)
-
L-Tryptophan (Trp)
-
L-glutaminase from Bacillus amyloliquefaciens
-
Buffer solution (e.g., Borate buffer, pH 10)
-
HPLC or UPLC-MS system for analysis
Procedure:
-
Prepare a reaction mixture containing L-Gln and L-Trp in a molar ratio of 1:3 in the buffer solution. A typical concentration would be 0.1 M Gln and 0.3 M Trp.[1]
-
Add L-glutaminase to the reaction mixture to a final concentration of 0.1% (m/v).[1]
-
Incubate the reaction mixture at 37°C for 3 hours with gentle agitation.[1]
-
Stop the reaction by heat inactivation of the enzyme (e.g., by boiling for 10 minutes).
-
Analyze the reaction mixture by HPLC or UPLC-MS to determine the yield of γ-Glu-Trp.[1][4]
Quantitative Data from Synthesis Experiments
| Product | Yield (%) |
| γ-L-glutamyl-L-tryptophan (γ-EW) | 51.02 |
| γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEW) | 26.12 |
| γ-L-glutamyl-γ-L-glutamyl-γ-L-glutamyl-L-tryptophan (γ-EEEW) | 1.91 |
| Yields obtained under optimal conditions as described in the protocol.[1] |
Protocol 2: Cell-Based Calcium Influx Assay
This is a general protocol for measuring changes in intracellular calcium, which can be an indicator of TRP channel activation.[8]
Materials:
-
HEK293 cells (or another suitable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or another suitable buffer
-
γ-Glu-Trp
-
Positive control (e.g., a known TRP channel agonist)
-
Fluorescence plate reader or fluorescence microscope
Procedure:
-
Seed the cells in a 96-well black-walled, clear-bottom plate and grow to confluency.
-
Prepare the dye loading solution by diluting Fluo-4 AM in HBSS containing Pluronic F-127.
-
Remove the culture medium from the cells and add the dye loading solution.
-
Incubate the plate at 37°C for 30-60 minutes in the dark.
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS to each well.
-
Measure the baseline fluorescence using a fluorescence plate reader.
-
Add γ-Glu-Trp at various concentrations to the wells.
-
Immediately start measuring the fluorescence intensity over time to monitor changes in intracellular calcium.
-
Add a positive control at the end of the experiment to confirm cell viability and assay performance.
Signaling Pathways and Workflows
Proposed Signaling Pathway for γ-Glu-Trp
While the exact mechanism is still under investigation, evidence suggests that γ-Glu-Trp may act as a modulator of TRP channels, which are often coupled to G-protein signaling pathways.[2][14][15] Activation of certain TRP channels leads to an influx of cations, including Ca2+, which then triggers downstream cellular responses.
Caption: Proposed GPCR-mediated activation of a TRP channel by γ-Glu-Trp.
Experimental Workflow for Investigating γ-Glu-Trp Activity
The following workflow outlines the key steps for characterizing the biological activity of γ-Glu-Trp.
References
- 1. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient Receptor Potential channels (TRP) | Ion channels | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. TRP channel functions in the gastrointestinal tract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A systematic review of data on biological variation for alanine aminotransferase, aspartate aminotransferase and γ-glutamyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. bioagilytix.com [bioagilytix.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Use of Bacterial γ-Glutamyltranspeptidase for Enzymatic Synthesis of γ-d-Glutamyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Utilization of biological variation data in the interpretation of laboratory test results – survey about clinicians’ opinion and knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Selectivity and Evolutionary Divergence of Metabotropic Glutamate Receptors for Endogenous Ligands and G Proteins Coupled to Phospholipase C or TRP Channels - PMC [pmc.ncbi.nlm.nih.gov]
Bestim (L-glutamyl-L-tryptophan) Stability Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bestim (L-glutamyl-L-tryptophan) in typical cell culture conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture?
A1: this compound is the dipeptide L-glutamyl-L-tryptophan. Dipeptides are often used in cell culture media as highly stable and soluble sources of amino acids.[1] They can prevent the degradation that free amino acids, such as L-glutamine and L-tryptophan, might undergo in liquid media, which can lead to the formation of toxic byproducts like ammonia or colored aggregates.[1][2][3] Using a dipeptide form like this compound can ensure a more consistent and reliable supply of L-glutamic acid and L-tryptophan to the cells over the course of an experiment.
Q2: How stable is this compound in standard cell culture media (e.g., DMEM, RPMI-1640)?
Q3: What factors can influence the stability of this compound in my experiments?
A3: Several factors can affect the stability of this compound in your culture conditions:
-
Enzymatic Degradation: If you are using serum (e.g., FBS) in your culture medium, peptidases present in the serum can cleave the dipeptide into its constituent amino acids, L-glutamic acid and L-tryptophan. The rate of this cleavage can vary between serum batches.
-
pH: Extreme pH values can lead to hydrolysis of the peptide bond, though standard culture media are buffered to a physiological pH range where this effect is minimal.
-
Temperature: Long-term storage at elevated temperatures (e.g., 37°C) can accelerate chemical degradation pathways, although dipeptides are more resistant than free amino acids.[2]
-
Bio-activity: Cells can actively take up the dipeptide and cleave it intracellularly to utilize the amino acids. This is a desired biological activity rather than a stability issue.
Q4: How is this compound taken up by cells and metabolized?
A4: Dipeptides are typically transported into the cell via specific peptide transporters, such as PepT1 and PepT2. Once inside the cell, intracellular peptidases cleave the peptide bond, releasing the individual amino acids, L-glutamic acid and L-tryptophan. The released L-tryptophan can then be used for protein synthesis or enter metabolic pathways like the kynurenine or serotonin pathways.[6][7][8]
Q5: What are the potential degradation products of this compound, and are they toxic?
A5: The primary "degradation" of this compound in a cellular context is the enzymatic cleavage into non-toxic, essential amino acids: L-glutamic acid and L-tryptophan. If the released L-tryptophan is not consumed by the cells, it can be susceptible to oxidation over time, especially under prolonged exposure to light and elevated temperatures.[2][3] This can lead to the formation of colored products that may cause media browning and potentially exhibit cytotoxicity.[2][3]
Troubleshooting Guide
Issue 1: I'm observing inconsistent results in my experiments using this compound.
-
Possible Cause: Variability in the enzymatic activity of different lots of serum (if used) could lead to different rates of this compound cleavage and availability of free tryptophan.
-
Solution:
-
Test each new lot of serum for its effect on your specific assay.
-
Consider reducing the serum concentration or switching to a serum-free medium if your cell line permits.
-
If you suspect stability issues, you can perform a stability study to measure the concentration of this compound over time in your specific media formulation (see Experimental Protocols section).
-
Issue 2: My cell culture medium is turning yellow/brown during a long-term experiment with this compound.
-
Possible Cause: This is likely due to the degradation of free L-tryptophan after it has been released from the this compound dipeptide.[2][3] Tryptophan is known to be a major contributor to media browning under stressed conditions (e.g., 37°C, light exposure).[2][3]
-
Solution:
-
Minimize exposure of the culture medium to light.
-
Replenish the medium more frequently to reduce the accumulation of degradation products.
-
Consider adding a cell-culture-compatible antioxidant, such as alpha-ketoglutaric acid, which has been shown to inhibit the browning of media containing tryptophan.[3]
-
Issue 3: My cells are not growing as expected with this compound as the sole tryptophan source.
-
Possible Cause: The cell line you are using may have low expression levels of the necessary peptide transporters to efficiently uptake this compound, or low intracellular peptidase activity to cleave it.
-
Solution:
-
Consult the literature for information on peptide transporter expression in your specific cell line.
-
As a control, supplement a parallel culture with free L-tryptophan to confirm the cells' requirement for it.
-
If uptake is the issue, you may need to use free L-tryptophan in combination with this compound or switch to a medium containing free L-tryptophan.
-
Quantitative Data Summary
As specific half-life data for this compound in various culture media is not widely published, the following table provides a qualitative and comparative overview based on general principles of dipeptide stability. Researchers are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Condition | Component | Relative Stability | Expected Half-life (t½) at 37°C | Notes |
| Chemically Defined Medium (Serum-Free) | Free L-Tryptophan | Low | Days to Weeks | Prone to oxidative degradation, leading to media discoloration.[2][3] |
| This compound (L-glutamyl-L-tryptophan) | High | Weeks to Months | The peptide bond protects tryptophan from rapid oxidation. Stability is primarily limited by slow hydrolysis. | |
| Medium with 10% FBS | Free L-Tryptophan | Low | Days | Stability is similar to serum-free conditions, but cellular metabolism will deplete it. |
| This compound (L-glutamyl-L-tryptophan) | Moderate | Hours to Days | Stability is primarily determined by the rate of enzymatic cleavage by peptidases in the serum. This rate can be variable. |
Experimental Protocols
Protocol: Assessing this compound Stability in Culture Medium using RP-HPLC
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
1. Materials:
-
This compound (L-glutamyl-L-tryptophan) powder
-
Your specific cell culture medium (with and without serum, as required)
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
-
Quenching solution: 100% Acetonitrile (ACN) or Acetonitrile/Ethanol (1:1, v/v)
-
0.22 µm syringe filters
2. Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in your culture medium.
-
Prepare Experimental Samples: Dilute the this compound stock solution to the final working concentration (e.g., 100 µM) in two flasks of your culture medium: one with serum and one without. These are your t=0 samples.
-
Incubation: Place the flasks in a standard cell culture incubator (37°C, 5% CO₂).
-
Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours), withdraw an aliquot (e.g., 200 µL) from each flask.
-
Sample Quenching (for serum-containing samples): To stop enzymatic activity, immediately mix the 200 µL aliquot with 400 µL of ice-cold quenching solution (ACN/EtOH).[9] Vortex and incubate at -20°C for at least 2 hours (or overnight) to precipitate serum proteins.[9]
-
Sample Preparation for HPLC:
-
For serum-free samples, filter the aliquot through a 0.22 µm syringe filter.
-
For serum-containing samples, centrifuge the quenched mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[9] Collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the prepared sample onto the C18 column.
-
Run a linear gradient elution. For example: 5% to 60% Mobile Phase B over 20 minutes.
-
Monitor the elution profile at a wavelength where the tryptophan indole ring absorbs, typically 220 nm or 280 nm.
-
This compound (dipeptide) will have a different retention time than free L-tryptophan.
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound.
-
Quantify the peak area at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample (100%).
-
Plot the percentage of remaining this compound against time to determine its stability profile and calculate the half-life.
-
Visualizations
References
- 1. Dipeptides Used In Cell Culture Media Are Evolving To Match The Performance, Quality And Processing Needs Of Biopharma - Evonik Industries [healthcare.evonik.com]
- 2. Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. US20110262965A1 - Cell culture medium comprising small peptides - Google Patents [patents.google.com]
- 5. The Essential Guide to Glutamine in Cell Culture - Life in the Lab [thermofisher.com]
- 6. The Uniqueness of Tryptophan in Biology: Properties, Metabolism, Interactions and Localization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of Bestim Experiments
Welcome to the technical support center for Bestim, a potent TLR7 agonist designed for immuno-oncology research. This guide is intended for researchers, scientists, and drug development professionals to help improve the reproducibility of experiments involving this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: We are observing high variability in cytokine induction between wells in our in vitro assays. What could be the cause?
A1: High variability in in vitro assays can stem from several factors. One common issue is inconsistent cell seeding density. Ensure that your cells are evenly suspended before plating. Another potential cause is variability in the final concentration of this compound across wells, which can be due to pipetting errors. Additionally, the activation state of the cells prior to treatment can significantly impact their response.[1][2]
Q2: Our in vivo tumor models show inconsistent responses to this compound treatment, even within the same experimental group. How can we improve reproducibility?
A2: In vivo experiments are inherently more complex and subject to greater variability. Key factors to control include tumor implantation technique and initial tumor volume. Ensure all animals have tumors within a narrow size range at the start of the treatment. The route of administration and formulation of this compound are also critical. Finally, consider the overall health and stress levels of the animals, as these can influence immune responses.
Q3: We are not observing the expected synergistic effect when combining this compound with an anti-PD1 antibody in our syngeneic tumor model. What should we check?
A3: A lack of synergy could be due to several factors. First, verify the activity of both your this compound lot and the anti-PD1 antibody independently. The timing and dosing regimen are also crucial; the sequence and schedule of administration can significantly impact the outcome. Additionally, ensure that the tumor model you are using is known to be responsive to checkpoint inhibition and has a tumor microenvironment that can be modulated by a TLR7 agonist.[3]
Q4: How can we minimize batch-to-batch variability with this compound?
A4: To minimize batch-to-batch variability, it is crucial to perform a bridging study or lot-release testing. This involves comparing the performance of the new lot to a previously validated reference lot in a standardized assay, such as an in vitro cytokine release assay. Key parameters to compare include EC50 and the maximum level of cytokine induction.
Troubleshooting Guides
Issue 1: High Background Signal in In Vitro Assays
| Potential Cause | Troubleshooting Step |
| Cell Contamination | Check cell cultures for any signs of bacterial or mycoplasma contamination. |
| Endotoxin Contamination | Use endotoxin-free reagents and consumables. Test all components of the cell culture medium for endotoxin levels. |
| Over-stimulation of Cells | Reduce the seeding density of cells or shorten the incubation time with this compound. |
Issue 2: Poor In Vivo Efficacy
| Potential Cause | Troubleshooting Step |
| Suboptimal Dosing | Perform a dose-response study to determine the optimal dose of this compound for your specific tumor model. |
| Incorrect Formulation | Ensure this compound is properly solubilized and stable in the vehicle used for injection. |
| Tumor Model Resistance | Characterize the immune cell infiltrate of your tumor model to ensure it contains the necessary cell types for a TLR7-mediated anti-tumor response. |
Experimental Protocols
Protocol 1: In Vitro Cytokine Release Assay with Human PBMCs
-
Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy human donors using Ficoll-Paque density gradient centrifugation.
-
Cell Seeding: Resuspend PBMCs in complete RPMI-1640 medium and seed in a 96-well plate at a density of 2 x 10^5 cells/well.
-
This compound Treatment: Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the diluted this compound to the wells to achieve the desired final concentrations. Include a vehicle control.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours.
-
Supernatant Collection: Centrifuge the plate and carefully collect the supernatant.
-
Cytokine Analysis: Analyze the supernatant for cytokine levels (e.g., IFN-α, IL-6, TNF-α) using a multiplex immunoassay (e.g., Luminex) or ELISA.
Protocol 2: In Vivo Murine Syngeneic Tumor Model Study
-
Tumor Implantation: Subcutaneously inject 1 x 10^6 CT26 tumor cells into the flank of female BALB/c mice.
-
Tumor Growth Monitoring: Monitor tumor growth every 2-3 days using calipers.
-
Randomization: When tumors reach an average volume of 100 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound, anti-PD1, this compound + anti-PD1).
-
Treatment Administration:
-
Administer this compound (e.g., 0.5 mg/kg) intravenously on days 7, 10, and 13 post-tumor implantation.
-
Administer anti-PD1 antibody (e.g., 10 mg/kg) intraperitoneally on days 7, 10, and 13 post-tumor implantation.
-
-
Tumor Measurement: Continue to monitor tumor volume throughout the study.
-
Endpoint: Euthanize mice when tumors reach the predetermined endpoint size or at the end of the study for further analysis.
Visualizations
Caption: Simplified TLR7 signaling pathway initiated by this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Addressing Unusual Assay Variability with Robust Statistics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Novel TLR7 Agonists as Systemic Agent for Combination With aPD1 for Use in Immuno-oncology - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: γ-Glu-Trp Off-Target Effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of γ-L-glutamyl-L-tryptophan (γ-Glu-Trp).
Frequently Asked Questions (FAQs)
Q1: What are the primary potential off-target interactions of γ-Glu-Trp?
A1: Based on its structure as a γ-glutamyl dipeptide, the primary potential off-target interactions of γ-Glu-Trp are with:
-
γ-Glutamyl Transpeptidase (GGT): This cell-surface enzyme can hydrolyze the γ-glutamyl bond of γ-Glu-Trp, releasing free L-tryptophan and L-glutamate. This can lead to downstream metabolic effects unintended by the primary research focus.
-
Calcium-Sensing Receptor (CaSR): γ-Glutamyl peptides are known allosteric modulators of the CaSR, a G-protein coupled receptor involved in calcium homeostasis and other cellular processes.[1][2] Activation of CaSR can trigger various intracellular signaling cascades.
Q2: How can the metabolism of γ-Glu-Trp by GGT lead to off-target effects?
A2: The enzymatic cleavage of γ-Glu-Trp by GGT releases L-tryptophan and L-glutamate. The subsequent metabolism of these amino acids can lead to off-target effects:
-
Tryptophan Metabolism: Liberated L-tryptophan can enter the serotonin or kynurenine pathways.[3][4][5] The kynurenine pathway, in particular, produces several neuroactive and immunomodulatory metabolites.[6][7] Unintended shifts in these pathways can lead to unforeseen physiological consequences.
-
Glutamate Signaling: The release of L-glutamate could potentially modulate excitatory neurotransmission, although this is generally less of a concern in peripheral tissues compared to the central nervous system.
Q3: What are the consequences of γ-Glu-Trp activating the Calcium-Sensing Receptor (CaSR)?
A3: Activation of the CaSR by γ-Glu-Trp can lead to the initiation of multiple signaling pathways, primarily through the activation of G-proteins Gq, Gi, and Gs.[8] This can result in:
-
Increased Intracellular Calcium ([Ca2+]i): Gq activation leads to the release of calcium from intracellular stores.
-
Modulation of cAMP Levels: Gi activation inhibits adenylyl cyclase, decreasing cyclic AMP (cAMP) levels, while Gs activation has the opposite effect.
-
Downstream Kinase Activation: Changes in [Ca2+]i and cAMP can activate various protein kinases, such as Protein Kinase C (PKC) and Extracellular signal-Regulated Kinase (ERK).
Q4: Are there any known toxicities associated with γ-glutamyl peptides?
A4: Generally, γ-glutamyl peptides are naturally occurring and considered to have low toxicity. However, high concentrations of their constituent amino acids, such as glutamate, can be neurotoxic.[9] Researchers should be mindful of the concentrations used in their experiments and the potential for the accumulation of metabolic byproducts.
Troubleshooting Guides
Issue 1: Unexpected Cellular Phenotypes Observed Upon γ-Glu-Trp Treatment
| Potential Cause | Troubleshooting Step |
| Metabolism by GGT | 1. Measure GGT activity in your cell model. If GGT is present, consider using a GGT inhibitor (e.g., acivicin) as a negative control to see if the phenotype is abolished. 2. Analyze cell culture supernatant and cell lysates for the presence of free tryptophan and its metabolites (kynurenine, serotonin) using HPLC or LC-MS/MS. |
| Activation of CaSR | 1. Determine if your cells express CaSR using qPCR or western blotting. 2. If CaSR is present, use a CaSR antagonist (e.g., NPS-2143) to see if the observed phenotype is reversed. 3. Perform a calcium flux assay to directly measure CaSR activation in response to γ-Glu-Trp. |
| Non-specific Peptide Effects | 1. Use a control peptide with a similar structure but known to be inactive in your system (e.g., a D-amino acid version or a different dipeptide). |
Issue 2: High Variability in Experimental Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent GGT Activity | 1. Ensure consistent cell passage number and confluency, as GGT expression can vary with cell state. 2. Standardize the duration of γ-Glu-Trp treatment. |
| Fluctuations in Extracellular Calcium | 1. Use a buffered cell culture medium with a defined calcium concentration, as extracellular calcium levels can affect CaSR activity. |
| Peptide Stability | 1. Prepare fresh solutions of γ-Glu-Trp for each experiment, as peptides can degrade over time in solution. |
Data Presentation
Table 1: Allosteric Modulation of Calcium-Sensing Receptor by γ-Glutamyl Peptides (Illustrative Data)
Disclaimer: The following data for related compounds are provided for illustrative purposes due to the lack of specific quantitative data for γ-Glu-Trp.
| Compound | Cell Type | EC50 (at 2.5 mM Ca2+) | Reference |
| S-methylglutathione | HEK-293 expressing CaSR | ~0.5 µM | [1] |
| Glutathione | HEK-293 expressing CaSR | ~10 µM | [1] |
| γ-Glu-Ala | HEK-293 expressing CaSR | ~100 µM | [1] |
| L-Phe | HEK-293 expressing CaSR | 1.1 ± 0.5 mM | [1] |
Table 2: Kinetic Parameters of γ-Glutamyl Transpeptidase with Different Substrates (Illustrative Data)
Disclaimer: The following data are provided to illustrate the range of GGT kinetic parameters. Specific values for γ-Glu-Trp are not currently available.
| Substrate | Source of GGT | Km (mM) | Vmax (U/mg) | Reference |
| L-γ-Glutamyl-p-nitroanilide | Rat Kidney | 0.68 | N/A | [10] |
| L-γ-Glutamyl-p-nitroanilide | Rat Brain | 0.61 | N/A | [10] |
Experimental Protocols
Protocol 1: In Vitro Assay for γ-Glutamyl Transpeptidase (GGT) Activity
This protocol describes a colorimetric assay to measure GGT activity in cell lysates or tissue homogenates.[11]
Materials:
-
L-γ-glutamyl-p-nitroanilide (GGPNA) substrate
-
Glycylglycine
-
Tris-HCl buffer (pH 8.2)
-
Cell lysate or tissue homogenate
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a reaction buffer containing Tris-HCl and glycylglycine.
-
Prepare the GGPNA substrate solution in the reaction buffer.
-
Add the cell lysate or tissue homogenate to the wells of a 96-well plate.
-
Initiate the reaction by adding the GGPNA substrate solution to each well.
-
Incubate the plate at 37°C.
-
Measure the absorbance at 405 nm at multiple time points to determine the rate of p-nitroaniline production.
-
Calculate GGT activity based on the rate of change in absorbance and the extinction coefficient of p-nitroaniline.
Protocol 2: Cell-Based Calcium-Sensing Receptor (CaSR) Activation Assay
This protocol outlines a fluorescent cell-based assay to measure intracellular calcium mobilization following CaSR activation.[12][13][14][15]
Materials:
-
HEK293 cells stably expressing CaSR
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
γ-Glu-Trp and control compounds
-
96- or 384-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Seed CaSR-expressing HEK293 cells in the microplate and culture overnight.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells with buffer to remove excess dye.
-
Place the plate in the fluorescence microplate reader.
-
Establish a baseline fluorescence reading.
-
Add γ-Glu-Trp or control compounds to the wells.
-
Immediately begin kinetic measurement of fluorescence intensity over time.
-
Analyze the data to determine the change in intracellular calcium concentration in response to the compounds.
Protocol 3: Measurement of Tryptophan and its Metabolites by HPLC
This protocol provides a general workflow for the analysis of tryptophan and its metabolites in cell culture supernatants using High-Performance Liquid Chromatography (HPLC).[16][17][18][19][20]
Materials:
-
Cell culture supernatant samples
-
Perchloric acid or other protein precipitation agent
-
Acetonitrile
-
Phosphate buffer
-
HPLC system with a C18 column and a UV or fluorescence detector
-
Standards for tryptophan, kynurenine, and serotonin
Procedure:
-
Collect cell culture supernatant and centrifuge to remove cell debris.
-
Precipitate proteins by adding a protein precipitation agent (e.g., perchloric acid) and centrifuge.
-
Filter the supernatant through a 0.22 µm filter.
-
Inject the prepared sample onto the HPLC system.
-
Separate the analytes using a C18 column with a suitable mobile phase gradient (e.g., acetonitrile and phosphate buffer).
-
Detect the analytes using a UV detector (for kynurenine) and a fluorescence detector (for tryptophan and serotonin).
-
Quantify the concentration of each metabolite by comparing the peak areas to those of the standards.
Visualizations
References
- 1. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective Natural Products’ Regulatory Effects on Depression via Gut–Brain Axis Targeting Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Tryptophan metabolites in depression: Modulation by gut microbiota [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. The tryptophan catabolite or kynurenine pathway in major depressive and bipolar disorder: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. osti.gov [osti.gov]
- 9. Analysis of Calcium-Sensing Receptor Signaling Using Dual Luciferase Assays | Springer Nature Experiments [experiments.springernature.com]
- 10. Relationship between kinetic properties of gamma-glutamyl transpeptidase and the structure of its saccharide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. γ-Glutamyl Transpeptidase Activity Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Monitoring Calcium-Sensing Receptor (CaSR)-Induced Intracellular Calcium Flux Using an Indo-1 Flow Cytometry Assay. — Radcliffe Department of Medicine [rdm.ox.ac.uk]
- 14. bmglabtech.com [bmglabtech.com]
- 15. Structural insights into the activation of human calcium-sensing receptor | eLife [elifesciences.org]
- 16. Extraction and Quantification of Tryptophan and Kynurenine from Cultured Cells and Media Using a High Performance Liquid Chromatography (HPLC) System Equipped with an Ultra-Sensitive Diode Array Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Quantitative profiling of tryptophan metabolites in serum, urine, and cell culture supernatants by liquid chromatography–tandem mass spectrometry | Semantic Scholar [semanticscholar.org]
- 19. repository.tudelft.nl [repository.tudelft.nl]
- 20. researchgate.net [researchgate.net]
Bestim experimental controls and best practices
Welcome to the . This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive guidance on using Bestim, our potent and specific STING agonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a synthetic cyclic dinucleotide (CDN) that acts as a direct agonist for the Stimulator of Interferon Genes (STING) protein. Upon binding to STING, which is located on the endoplasmic reticulum, this compound induces a conformational change in the STING protein. This leads to the recruitment and activation of TANK-binding kinase 1 (TBK1), which in turn phosphorylates Interferon Regulatory Factor 3 (IRF3).[1] Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and drives the expression of type I interferons (such as IFN-β) and other pro-inflammatory cytokines.[1][2]
Q2: What are the recommended positive and negative controls for a cell-based assay with this compound?
A2: Proper controls are critical for interpreting your results.[3][4][5] We recommend the following:
-
Positive Controls:
-
A known STING agonist (e.g., cGAMP) to confirm that the STING pathway is active in your cell system.
-
For downstream readouts, a direct activator of the pathway of interest (e.g., recombinant IFN-β when measuring IRF3-dependent gene expression).
-
-
Negative Controls:
-
Vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to account for any effects of the solvent on the cells.
-
Untreated cells to establish a baseline for your experimental readouts.
-
Inactivated this compound (if available) or a structurally similar but inactive compound to control for off-target effects.
-
Q3: What cell types are responsive to this compound?
A3: this compound activity is dependent on the expression of STING. Most immune cells, including dendritic cells (DCs), macrophages, and T cells, express STING and are highly responsive.[1] Many cancer cell lines also express STING, although expression levels can vary. It is essential to verify STING expression in your cell line of interest before starting your experiments.
Q4: What is the optimal concentration range for this compound in in vitro experiments?
A4: The optimal concentration of this compound can vary depending on the cell type and the specific assay. We recommend performing a dose-response experiment to determine the optimal concentration for your system. A typical starting range is between 1 and 10 µM.
Troubleshooting Guides
Issue 1: No or low induction of IFN-β or other downstream targets.
-
Potential Cause 1: Low STING expression in the cell line.
-
Solution: Confirm STING expression in your cells using Western blot or qPCR. If STING expression is low or absent, consider using a different cell line known to have a functional STING pathway (e.g., THP-1, RAW 264.7).
-
-
Potential Cause 2: Poor cellular permeability of this compound.
-
Solution: Some cell types may have difficulty taking up CDNs.[1] Consider using a transfection reagent or a permeabilizing agent to facilitate the entry of this compound into the cytoplasm. Always include a toxicity control when using such reagents.
-
-
Potential Cause 3: Incorrect timing of sample collection.
-
Solution: The kinetics of the STING response can vary. Perform a time-course experiment (e.g., 4, 8, 12, and 24 hours) to determine the peak of IFN-β production or IRF3 phosphorylation in your specific cell model.
-
Issue 2: High background signal in the vehicle control.
-
Potential Cause 1: Contamination of cell culture or reagents.
-
Solution: Ensure that cell cultures are free from mycoplasma and endotoxin contamination, which can activate innate immune pathways. Use sterile techniques and fresh, high-quality reagents.
-
-
Potential Cause 2: Vehicle (e.g., DMSO) concentration is too high.
-
Solution: High concentrations of some solvents can be toxic to cells and induce stress pathways. Ensure the final concentration of the vehicle is consistent across all wells and is at a non-toxic level (typically ≤ 0.1%).
-
Issue 3: Inconsistent results between experiments.
-
Potential Cause 1: Variation in cell passage number or confluency.
-
Solution: Use cells within a consistent range of passage numbers, as pathway activity can change over time in culture. Plate cells at a consistent density and ensure they reach a similar level of confluency before treatment.
-
-
Potential Cause 2: Degradation of this compound.
-
Solution: Aliquot this compound upon receipt and store it at -20°C or -80°C as recommended. Avoid repeated freeze-thaw cycles.
-
Data Presentation
Table 1: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Cell Type | Recommended Starting Concentration |
| IFN-β Reporter Assay | THP-1 Dual™ Cells | 0.1 - 10 µM |
| IRF3 Phosphorylation (Western Blot) | RAW 264.7 | 1 - 20 µM |
| Cytokine Secretion (ELISA) | Human PBMCs | 0.5 - 15 µM |
Table 2: Example Data from an IFN-β Luciferase Reporter Assay in A549 Cells
| Treatment | Concentration (µM) | Fold Induction (vs. Vehicle) |
| Vehicle | - | 1.0 |
| This compound | 1 | 4.5 |
| This compound | 5 | 15.2 |
| This compound | 10 | 28.9 |
| cGAMP (Positive Control) | 5 | 25.6 |
Experimental Protocols
Protocol 1: In Vitro IFN-β Induction Assay using a Luciferase Reporter Cell Line
This protocol describes how to measure the activation of the STING pathway by this compound using a commercially available reporter cell line (e.g., THP-1 Dual™ cells) that expresses a luciferase gene under the control of an IRF3-inducible promoter.
Materials:
-
Reporter cell line (e.g., THP-1 Dual™ Cells)
-
Cell culture medium (e.g., RPMI 1640) with appropriate supplements
-
This compound
-
Positive control (e.g., cGAMP)
-
Vehicle control (e.g., sterile DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Plating: Seed the reporter cells in a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a 2X stock solution of this compound and control compounds in cell culture medium. For a dose-response experiment, prepare serial dilutions.
-
Cell Treatment: Add 100 µL of the 2X compound solutions to the appropriate wells. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase assay reagent to room temperature.
-
Add the luciferase reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: Calculate the fold induction of luciferase activity by normalizing the signal from each treatment to the average signal from the vehicle control.
Protocol 2: Western Blot for Phospho-IRF3
This protocol details the detection of IRF3 phosphorylation, a key downstream event in STING signaling.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
6-well cell culture plates
-
This compound
-
Vehicle control
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-IRF3 (Ser396) and anti-total IRF3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Methodology:
-
Cell Plating and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound or vehicle for the desired time (e.g., 2-4 hours).
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add 100-200 µL of ice-cold lysis buffer to each well and incubate on ice for 10 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (anti-phospho-IRF3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Re-probing: To control for protein loading, the membrane can be stripped and re-probed with an antibody against total IRF3.
Mandatory Visualizations
Caption: The STING signaling pathway activated by this compound.
Caption: A typical experimental workflow for a cell-based assay with this compound.
References
- 1. Overcoming challenges in the delivery of STING agonists for cancer immunotherapy: A comprehensive review of strategies and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Challenges and Opportunities in the Clinical Development of STING Agonists for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. simplicable.com [simplicable.com]
- 4. What is an experimental control? [statsig.com]
- 5. theory.labster.com [theory.labster.com]
optimizing incubation time for Bestim treatment
Welcome to the technical support center for Bestim (Ubenimex) treatment. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions to assist with your experiments, with a specific focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound, also known as Ubenimex, is an inhibitor of several aminopeptidases, including aminopeptidase N (APN/CD13).[1][2] Its biological activities include immunomodulatory and anti-tumor effects.[2][3][4] One of its key mechanisms involves the upregulation of Suppressor of Cytokine Signaling 1 (SOCS1), which in turn inhibits the JAK2-STAT3 signaling pathway, hindering cancer cell progression.[3] It has also been shown to modulate protein kinase C (PKC) and activate macrophages.[1][5]
Q2: What is a recommended starting point for this compound incubation time? A2: Based on published studies using Ubenimex on cultured cells, a broad range of 1 to 72 hours has been explored.[1] For initial experiments, a time-course study is highly recommended. A good starting range for many cell-based assays would be 24 to 48 hours. However, the optimal time depends heavily on the cell type and the specific biological question being investigated. For T-cell proliferation assays, incubation periods of 2 to 4 days are common for the overall culture, and the effect of this compound should be tested within this window.[6]
Q3: How does this compound incubation time affect different cellular readouts? A3: The incubation time is critical and its effect varies by the endpoint being measured:
-
Signaling Events: Changes in protein phosphorylation (e.g., STAT3) can often be detected within a shorter timeframe, such as 1 to 12 hours.
-
Gene Expression: Changes in mRNA levels (e.g., SOCS1) are typically measured after 6 to 24 hours.
-
Cell Proliferation/Viability: Effects on cell growth and death usually require longer incubation periods, typically from 24 to 72 hours or more.[1]
Q4: Can this compound be used in combination with other therapeutic agents? A4: Yes, this compound (Ubenimex) is often used as an auxiliary drug for anticancer treatments.[3] It has been shown to synergistically enhance the anti-tumor effects of cytotoxic agents like pemetrexed, 5-fluorouracil (5FU), and gemcitabine.[3][4]
Troubleshooting Guide
Issue 1: High levels of cell death observed after this compound treatment.
| Possible Cause | Recommended Solution |
| This compound concentration is too high. | Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a wide range of concentrations based on literature values. |
| Incubation time is too long. | Run a time-course experiment (e.g., 6, 12, 24, 48, 72 hours) to identify the ideal incubation window where the desired effect is observed without compromising cell viability. |
| Poor initial cell health. | Ensure cells are healthy, in the logarithmic growth phase, and have high viability (>95%) before starting the experiment. Use fresh culture medium. |
| Cell line is highly sensitive. | Some cell lines may be inherently more sensitive to aminopeptidase inhibition. Consider using a lower starting concentration and shorter incubation times. |
Issue 2: No observable effect or weak response to this compound treatment.
| Possible Cause | Recommended Solution |
| This compound concentration is too low. | Titrate the concentration upwards. Ensure the compound is fully dissolved; this compound is soluble in DMSO, methanol, and acetic acid but less soluble in water.[2] |
| Incubation time is too short. | Extend the incubation period. Some biological effects, like changes in proliferation, may take longer to become apparent. A time-course experiment is essential.[1] |
| Incorrect cell type or model. | Confirm that your cell model expresses the target aminopeptidases (like CD13) and utilizes the relevant signaling pathways (like JAK2-STAT3).[3] |
| Compound degradation. | Ensure proper storage of the this compound stock solution. Prepare fresh dilutions for each experiment from a properly stored stock. |
| Suboptimal assay conditions. | Optimize other experimental parameters, such as cell seeding density. For T-cell activation, a density of 1-2x10⁶ cells/mL is often a good starting point, but this should be optimized.[6][7] |
Quantitative Data Summary
The optimal incubation time for this compound is highly dependent on the cell type and the desired outcome. The following table provides an example dataset from a hypothetical time-course experiment designed to identify the optimal incubation window for inhibiting lung adenocarcinoma cell proliferation.
| Incubation Time (Hours) | Cell Viability (%) | Proliferation (Fold Change vs. Control) | p-STAT3 Levels (Relative to Control) |
| 0 | 98 ± 1.5 | 1.00 | 1.00 |
| 6 | 97 ± 2.1 | 0.98 ± 0.05 | 0.75 ± 0.08 |
| 12 | 96 ± 1.8 | 0.91 ± 0.06 | 0.42 ± 0.05 |
| 24 | 94 ± 2.5 | 0.75 ± 0.09 | 0.21 ± 0.04 |
| 48 | 85 ± 3.1 | 0.52 ± 0.07 | 0.25 ± 0.06 |
| 72 | 76 ± 4.0 | 0.41 ± 0.08 | 0.35 ± 0.07 |
Table depicts illustrative data. Actual results will vary.
Experimental Protocols
Protocol: Optimizing this compound Incubation Time via a Time-Course Experiment
This protocol outlines a method for determining the optimal incubation time for this compound treatment by assessing cell viability and a pathway-specific marker (phosphorylated STAT3).
1. Materials:
-
This compound (Ubenimex)
-
Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., FBS, antibiotics)
-
Cell line of interest (e.g., A549 lung adenocarcinoma cells)
-
Phosphate-Buffered Saline (PBS)
-
Viability dye (e.g., Trypan Blue)
-
Multi-well plates (e.g., 6-well or 12-well)
-
Reagents for Western blotting (lysis buffer, primary antibodies for p-STAT3, total STAT3, and a loading control like GAPDH, secondary antibodies)
2. Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they remain in the logarithmic growth phase throughout the experiment (e.g., 2.5 x 10⁵ cells/well in a 6-well plate). Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentration. Include a vehicle-only control (e.g., medium with the same final concentration of DMSO).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Time-Point Harvesting: At each designated time point (e.g., 6, 12, 24, 48, 72 hours), harvest a set of wells for each condition (this compound-treated and vehicle control).
-
Viability Assessment:
-
Collect both adherent and floating cells.
-
Centrifuge and resuspend the cell pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with Trypan Blue and count viable and non-viable cells using a hemocytometer or automated cell counter.
-
-
Protein Analysis (Western Blot):
-
Wash the remaining cells in the well with ice-cold PBS.
-
Lyse the cells directly in the well using an appropriate lysis buffer containing protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA or Bradford assay.
-
Perform SDS-PAGE, transfer to a membrane, and probe with primary antibodies against p-STAT3, total STAT3, and a loading control.
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Data Analysis:
-
Calculate the percentage of viable cells at each time point.
-
Quantify Western blot band intensities and normalize p-STAT3 levels to total STAT3 and the loading control.
-
Plot the results over time to identify the incubation period that provides the maximal inhibition of STAT3 phosphorylation with minimal impact on cell viability.
-
Visualizations
Caption: Signaling pathway of this compound (Ubenimex) treatment.
Caption: Experimental workflow for optimizing this compound incubation time.
Caption: Troubleshooting logic for "No Observable Effect" issue.
References
- 1. Ubenimex (Bestatin), an aminopeptidase inhibitor, modulates protein kinase C in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ubenimex - LKT Labs [lktlabs.com]
- 3. Ubenimex Combined with Pemetrexed Upregulates SOCS1 to Inhibit Lung Adenocarcinoma Progression via the JAK2-STAT3 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Activating effect of this compound on the macrophages in experimental tuberculosis of varying severity] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. stemcell.com [stemcell.com]
Validation & Comparative
A Comparative Analysis of the Immunomodulatory Effects of Bestim (Tactivin) and Thymalin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the immunomodulatory properties of two thymus-derived preparations, Bestim (Tactivin) and Thymalin. Both are polypeptide complexes that have been investigated for their ability to modulate the immune system, primarily by influencing T-cell populations and cytokine production. This document synthesizes available experimental data to offer an objective comparison of their mechanisms of action and therapeutic effects.
Introduction to this compound (Tactivin) and Thymalin
This compound (Tactivin) is an immunomodulatory drug derived from bovine thymus. It is a polypeptide complex that has been clinically used to correct immune deficiencies, particularly those involving T-cell dysfunction. Its primary application has been in conditions associated with reduced T-suppressor activity.
Thymalin is also a polypeptide complex extracted from the thymus of young calves. It has been extensively studied and used, particularly in Eastern Europe, for a wide range of immunodeficiencies, viral and bacterial infections, and to counteract age-related immune decline. Thymalin's mechanism is attributed to a complex of short peptides that regulate gene expression and promote the differentiation and maturation of T-lymphocytes.
Comparative Immunomodulatory Effects: Quantitative Data
The following table summarizes the quantitative effects of this compound (Tactivin) and Thymalin on various immunological parameters as reported in scientific literature. It is important to note that the available quantitative data for Thymalin is more extensive than for this compound (Tactivin).
| Immunological Parameter | This compound (Tactivin) | Thymalin |
| T-Cell Populations | ||
| T-Suppressor Cells | Normalizes activity in patients with initially low levels[1] | Enhances proliferation of mature T-suppressor cells |
| CD4+ T-Cells | No significant changes reported in a study on melanoma patients | ▲ 2.2-fold increase in severe COVID-19 patients[2] |
| CD8+ T-Cells | No significant changes reported in a study on melanoma patients | ▲ 2.2-fold increase in severe COVID-19 patients[2] |
| CD28+ T-Cells | Not Reported | ▲ 6.8-fold increase in expression on hematopoietic stem cells, indicating differentiation into mature T-lymphocytes[3] |
| Natural Killer (NK) Cells | ▲ Significant increase in CD16+ cells in melanoma patients[4] | ▲ 2.4-fold increase in severe COVID-19 patients[2] |
| Cytokine Production | ||
| Pro-inflammatory Cytokines | Not Reported | ▼ Reduces synthesis of IL-1β, IL-6, and TNF-α by 1.4 to 6.0 times in an in vitro model of inflammation[5] |
| IL-6 | Not Reported | ▼ 6.5-fold reduction in blood concentration in severe COVID-19 patients[2] |
| Other Immunological Markers | ||
| Lymphoproliferative Response | ▲ Significant increase in 4 out of 5 treated melanoma patients with disease progression[4] | Stimulates proliferation of lymphoid cells[3] |
| Blood Lymphocytes | Not Reported | ▲ 92% increase in severe COVID-19 patients[2] |
Signaling Pathways and Mechanisms of Action
This compound (Tactivin)
The precise molecular signaling pathways of this compound (Tactivin) are not as well-elucidated as those of Thymalin. However, studies suggest that it directly influences the functional activity of immune cells. One proposed mechanism involves the alteration of the electrical properties of the plasma membranes of thymic cells, which may lead to depolarization of the transmembrane potential and subsequent modulation of intracellular signaling cascades involved in lymphocyte activation.
Thymalin
Thymalin's immunomodulatory effects are mediated by its constituent short peptides, such as EW, KE, and EDP. These peptides can epigenetically regulate gene expression by binding to DNA and/or histone proteins. This regulation influences the synthesis of proteins involved in the immune response, stimulates the differentiation of hematopoietic stem cells into mature T-lymphocytes, and can prevent the "cytokine storm" by reducing the production of pro-inflammatory cytokines.
Experimental Protocols
Assessment of T-Cell Subsets
A common method for quantifying T-cell populations is multi-color flow cytometry.
-
Sample Collection: Peripheral blood mononuclear cells (PBMCs) are isolated from whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
Staining: PBMCs are incubated with a cocktail of fluorescently-labeled monoclonal antibodies specific for different cell surface markers (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD16, anti-CD28).
-
Data Acquisition: Stained cells are analyzed on a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Analysis: The data is analyzed using specialized software to identify and quantify different cell populations based on their fluorescence profiles.
Cytokine Production Analysis
The levels of cytokines in blood plasma or cell culture supernatants are typically measured using an enzyme-linked immunosorbent assay (ELISA).
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The sample (e.g., plasma, cell culture supernatant) is added to the wells, and the cytokine binds to the capture antibody.
-
Detection Antibody: A biotinylated detection antibody, also specific for the cytokine, is added, forming a sandwich complex.
-
Enzyme Conjugate: Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added and binds to the biotinylated detection antibody.
-
Substrate Addition: A substrate for the enzyme is added, resulting in a color change.
-
Measurement: The absorbance of the color is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.
Summary and Conclusion
Both this compound (Tactivin) and Thymalin are thymus-derived polypeptide complexes with demonstrated immunomodulatory properties. Thymalin appears to have a broader and more well-documented range of effects, with substantial evidence for its role in promoting T-cell differentiation and maturation, as well as downregulating pro-inflammatory cytokine production. Its mechanism of action is increasingly understood at the molecular level, involving epigenetic regulation by its constituent short peptides.
This compound (Tactivin) has shown efficacy in normalizing T-suppressor cell activity and enhancing NK cell numbers in certain patient populations. However, the publicly available quantitative data on its effects on a wider range of immune parameters is limited, and its precise molecular mechanisms require further investigation.
For researchers and drug development professionals, Thymalin presents a more extensively characterized option for immunomodulation, with a clearer mechanistic rationale. Further head-to-head comparative studies with detailed immunological and molecular analyses would be beneficial to fully delineate the distinct therapeutic potentials of these two thymic preparations.
References
- 1. [The use of tactivin for treating patients with IHD] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Immunogenicity assessment strategy for a chemically modified therapeutic protein in clinical development [frontiersin.org]
- 3. The Use of Thymalin for Immunocorrection and Molecular Aspects of Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical and immunologic effects of T-activin therapy in early stage melanoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Immunomodulatory Peptides: γ-Glu-Trp and a Review of an Array of Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of immunology and drug development, the quest for effective and specific immunomodulatory agents is paramount. This guide provides a comparative analysis of the dipeptide γ-L-glutamyl-L-tryptophan (γ-Glu-Trp), a molecule with emerging immunomodulatory properties, against established immunomodulatory peptides: Thymopentin, Thymosin α1, Cyclosporin A, and Rapamycin. This objective comparison, supported by experimental data, aims to equip researchers with the necessary information to make informed decisions in their pursuit of novel therapeutic strategies.
At a Glance: Comparative Immunomodulatory Effects
The following table summarizes the principal immunomodulatory effects of γ-Glu-Trp and its counterparts. It is important to note that the effects can be context-dependent, varying with the model system, cell type, and stimulus used.
| Feature | γ-Glu-Trp | Thymopentin | Thymosin α1 | Cyclosporin A | Rapamycin (Sirolimus) |
| Primary Effect | Immunomodulatory & Anti-inflammatory | Immunostimulatory/Immunomodulatory | Immunostimulatory | Immunosuppressive | Immunosuppressive |
| T-Cell Proliferation | Activates T-cell differentiation[1] | Enhances T-cell proliferation | Can enhance T-cell proliferation | Inhibits T-cell proliferation[2][3] | Inhibits T-cell proliferation[4][5] |
| Cytokine Modulation | Suppresses pro-inflammatory cytokines (TNF-α, IL-6, IL-1β, IFN-γ)[6] | Increases IL-2 and IFN-γ production[1][7] | Increases IL-2 and IFN-γ production[8][9][10] | Inhibits IL-2 and IFN-γ production[2][11][12][13][14][15] | Inhibits IL-2 dependent signaling |
| Signaling Pathways | Influences Kynurenine & Serotonin pathways[6] | Activates NF-κB pathway[1] | Activates NF-κB and MAPK pathways[6][8] | Inhibits Calcineurin-NFAT pathway, can inhibit NF-κB[16][17] | Inhibits mTOR pathway[18][19] |
| Other Effects | Activates phagocytosis[1]; Anti-tumor effects | Modulates Th1/Th2 balance[7] | Enhances NK cell activity[10] | Promotes regulatory T-cells (Tregs) |
In-Depth Analysis of Immunomodulatory Activity
This section provides a more detailed look at the experimental evidence for the immunomodulatory effects of each peptide, focusing on key parameters such as cytokine production and T-cell proliferation.
Cytokine Production
The modulation of cytokine production is a hallmark of immunomodulatory peptides. The following table presents quantitative data on the effects of the compared peptides on the production of key cytokines, IL-2 and IFN-γ. Due to the lack of direct comparative studies, data is presented from individual studies with a focus on providing the experimental context.
| Peptide | Cell Type | Stimulus | Concentration | Effect on IL-2 | Effect on IFN-γ | Reference |
| γ-Glu-Trp | Mouse model (anxiety/depression) | Chronic restraint stress-corticosterone injection | 2.0-10.0 mg/kg/day | Suppressed | Suppressed | [6] |
| Thymopentin | Mouse spleen lymphocytes | In vivo administration | 15 µ g/100g body weight | Increased | Increased | [1] |
| Thymosin α1 | Human PBMCs (from Hepatitis B patients) | In vitro | 1.6 mg or 3.2 mg | Increased | Increased | [20] |
| Cyclosporin A | Human peripheral T-cells | anti-CD3/CD28 | 100 ng/mL | Completely inhibited | Markedly stimulated (under co-stimulation) | [11] |
| Cyclosporin A | Human T-cell clones | PHA or OKT3 | 100 ng/mL | Completely abrogated | - | [13] |
| Rapamycin | Human PBMCs | anti-CD3/CD28 | Not specified | Inhibits IL-2 dependent proliferation | - | [4] |
T-Cell Proliferation
The ability to influence T-cell proliferation is a critical function of immunomodulatory agents. The table below summarizes the observed effects of the compared peptides on T-cell proliferation.
| Peptide | Cell Type | Assay Method | Effect on Proliferation | Reference |
| γ-Glu-Trp | Not specified | Not specified | Activates T-cell differentiation | [1] |
| Thymopentin | Not specified | Not specified | Enhances T-cell proliferation | |
| Thymosin α1 | Human PBMCs (gastric carcinoma patients) | [3H]-thymidine incorporation | No significant change | [21] |
| Thymosin α1 | Human activated CD4+ T-cells | WST-1 assay | 140% increase at 3 µM | [22] |
| Cyclosporin A | Human T-cells | [3H]-thymidine uptake | Dose-dependent inhibition | [2] |
| Rapamycin | Human CD4+ and CD8+ T-cells | CFSE dilution | Significantly inhibited | [4] |
| Rapamycin | Simian CD4+ memory T-cells | Ki-67 expression | Decreased frequency of proliferating cells | [5] |
Signaling Pathways and Experimental Workflows
The immunomodulatory effects of these peptides are mediated through complex intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate the key pathways involved and a general workflow for assessing immunomodulatory activity.
References
- 1. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The effects of Cyclosporine A and azathioprine on human T cells activated by different costimulatory signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cyclosporin A and dinactin on T-cell proliferation, interleukin-5 production, and murine pulmonary inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Low-Dose Rapamycin Treatment Increases the Ability of Human Regulatory T Cells to Inhibit Transplant Arteriosclerosis In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. JCI - Rapamycin limits CD4+ T cell proliferation in simian immunodeficiency virus–infected rhesus macaques on antiretroviral therapy [jci.org]
- 6. researchgate.net [researchgate.net]
- 7. Thymopentin modulates Th1 and Th2 cytokine response and host survival in experimental injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thymosin alpha 1: Biological activities, applications and genetic engineering production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Cyclosporin A increases IFN-gamma production by T cells when co-stimulated through CD28 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of oral cyclosporine on canine T-cell expression of IL-2 and IFN-gamma across a 12-h dosing interval - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclosporin-A inhibits IL-2 production by all human T-cell clones having this function, independent of the T4/T8 phenotype or the coexpression of cytolytic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cyclosporin A inhibits the production of gamma interferon (IFN gamma), but does not inhibit production of virus-induced IFN alpha/beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cyclosporin A inhibits T cell receptor-induced interleukin-2 synthesis of human T lymphocytes by selectively preventing a transmembrane signal transduction pathway leading to sustained activation of a protein kinase C isoenzyme, protein kinase C-beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Suppression of NF-kappaB by cyclosporin a and tacrolimus (FK506) via induction of the C/EBP family: implication for unfolded protein response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cyclosporin A inhibits the early phase of NF-kappaB/RelA activation induced by CD28 costimulatory signaling to reduce the IL-2 expression in human peripheral T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mammalian Target of Rapamycin (mTOR) Regulates Cellular Proliferation and Tumor Growth in Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Effect of thymosin-α(1) on T-helper 1 cell and T-helper 2 cell cytokine synthesis in patients with hepatitis B virus e antigen-positive chronic hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. tandfonline.com [tandfonline.com]
Comparative Guide to IL-2 Production: An Evaluation of Bestim (Thymostimulin) and Other Immunomodulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Bestim, a preparation of thymic peptides likely belonging to the thymostimulin class (also known as Thymus Factor X or TFX), and its validated effect on Interleukin-2 (IL-2) production. For a comprehensive evaluation, its performance is compared with other known IL-2 modulating agents, namely Thymosin Alpha 1 and recombinant human IL-2 (Aldesleukin).
Interleukin-2 is a critical cytokine in the immune response, primarily responsible for the proliferation and differentiation of T-cells, which are essential for cell-mediated immunity. The ability to modulate IL-2 production is a key area of interest in immunotherapy for a range of conditions, including immunodeficiencies, chronic infections, and cancer.
Comparative Analysis of IL-2 Modulators
The following table summarizes the effects of this compound (Thymostimulin/TFX), Thymosin Alpha 1, and Aldesleukin on IL-2 production based on available in vitro and in vivo data. It is important to note that direct head-to-head quantitative comparisons in the literature are limited, and effects can be highly dependent on the specific experimental conditions and cell types used.
| Product | Active Ingredient | Mechanism of Action on IL-2 Production | Observed Effect on IL-2 Levels | Supporting Data Highlights |
| This compound (Thymostimulin/TFX) | Calf Thymus Extract (peptides) | Co-stimulatory signal for T-cell activation, potentially through the MAPK pathway, leading to increased IL-2 gene transcription. | Increase | In vitro studies have shown that TFX has a co-stimulatory effect on Concanavalin A (Con A)-induced mouse thymocyte proliferation, a process dependent on IL-2.[1][2] |
| Thymosin Alpha 1 | Synthetic 28-amino acid peptide | Acts via Toll-like receptors (TLRs) to initiate cytokine production. It can also enhance the expression of high-affinity IL-2 receptors on lymphocytes.[3] | Increase (context-dependent) | Has been shown to increase IL-2 levels in patients with chronic hepatitis B.[4] However, in other contexts, such as in peripheral blood mononuclear cells (PBMCs) from gastric cancer patients, no significant change in IL-2 secretion was observed.[4] It may also potentiate IL-2-induced cytotoxic activity.[5] |
| Aldesleukin (Proleukin®) | Recombinant human IL-2 | Not an inducer of endogenous IL-2; it is a recombinant form of IL-2 that directly stimulates IL-2 receptors on immune cells. | Direct increase in systemic IL-2 levels | As a therapeutic agent, it directly elevates the circulating concentration of IL-2, leading to the activation and proliferation of T-cells and NK cells. |
Signaling Pathways and Experimental Workflows
To understand the mechanisms and experimental setups for evaluating these immunomodulators, the following diagrams illustrate the key signaling pathways and a general workflow for assessing IL-2 production.
IL-2 Production Signaling Pathway
This diagram illustrates the general signaling cascade within a T-cell that leads to the transcription and secretion of IL-2. This compound (Thymostimulin/TFX) is thought to influence the MAPK pathway, while Thymosin Alpha 1 acts upstream through TLR signaling.
Caption: Simplified signaling pathway for IL-2 production in T-cells.
Experimental Workflow for IL-2 Production Analysis
This diagram outlines a typical experimental procedure to quantify the effect of a substance like this compound on IL-2 production in lymphocytes.
Caption: General workflow for in vitro analysis of IL-2 production.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for the key assays used to measure IL-2 production.
Measurement of Secreted IL-2 by ELISA (Enzyme-Linked Immunosorbent Assay)
Objective: To quantify the concentration of IL-2 secreted into the cell culture supernatant.
Principle: This is a sandwich ELISA. An IL-2-specific capture antibody is coated onto a 96-well plate. The supernatant containing the secreted IL-2 is added, and the IL-2 is captured by the antibody. A second, biotinylated detection antibody that also recognizes IL-2 is then added. Finally, a streptavidin-HRP conjugate is introduced, which binds to the biotinylated detection antibody. The addition of a substrate results in a colorimetric reaction, the intensity of which is proportional to the amount of IL-2 present.[6][7][8]
Materials:
-
IL-2 ELISA kit (containing capture antibody, detection antibody, recombinant IL-2 standard, streptavidin-HRP, substrate, and wash buffers)
-
96-well microplate
-
Microplate reader
-
Cell culture supernatant samples
Procedure:
-
Plate Coating: Coat the wells of a 96-well plate with the capture antibody and incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatant samples to the wells. Incubate for 2 hours at room temperature.[6]
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1 hour at room temperature.[6]
-
Streptavidin-HRP: Wash the plate and add the streptavidin-HRP conjugate. Incubate for 30-45 minutes at room temperature.[6]
-
Substrate Addition: Wash the plate and add the TMB substrate. Incubate in the dark for 15-30 minutes at room temperature.[6]
-
Stop Reaction: Add a stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the recombinant IL-2 standards and calculate the concentration of IL-2 in the samples.
Measurement of Intracellular IL-2 by Flow Cytometry
Objective: To identify and quantify the percentage of cells within a population that are producing IL-2.
Principle: Cells are stimulated in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin), which causes IL-2 to accumulate within the cytoplasm. The cells are then stained for surface markers to identify the cell population of interest (e.g., CD4+ T-cells). Subsequently, the cells are fixed and permeabilized to allow an anti-IL-2 antibody conjugated to a fluorochrome to enter the cell and bind to the intracellular IL-2. The fluorescence intensity is then measured by a flow cytometer.[9][10][11]
Materials:
-
Fluorochrome-conjugated antibodies for cell surface markers (e.g., anti-CD3, anti-CD4)
-
Fluorochrome-conjugated anti-IL-2 antibody
-
Protein transport inhibitor (Brefeldin A or Monensin)
-
Fixation and permeabilization buffers
-
Flow cytometer
Procedure:
-
Cell Stimulation: Stimulate cells (e.g., PBMCs) with a stimulant (e.g., PMA and ionomycin, or anti-CD3/CD28 beads) in the presence of a protein transport inhibitor for 4-6 hours.[11]
-
Surface Staining: Wash the cells and stain with antibodies against cell surface markers for 20-30 minutes on ice.
-
Fixation: Wash the cells and fix them with a fixation buffer for 20 minutes at room temperature. This cross-links proteins and stabilizes the cell morphology.
-
Permeabilization: Wash the cells and resuspend them in a permeabilization buffer. This allows the intracellular antibody to access the cytoplasm.
-
Intracellular Staining: Add the fluorochrome-conjugated anti-IL-2 antibody and incubate for 30 minutes at room temperature in the dark.
-
Washing: Wash the cells to remove unbound antibody.
-
Data Acquisition: Resuspend the cells in a suitable buffer and acquire data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software to gate on the cell population of interest and determine the percentage of IL-2 positive cells.
Conclusion
This compound (Thymostimulin/TFX) demonstrates potential as a positive modulator of IL-2 production, likely acting as a co-stimulatory signal in T-cell activation through the MAPK pathway. In comparison, Thymosin Alpha 1 also shows the ability to increase IL-2, although its effects appear to be more context-dependent. Aldesleukin, being a recombinant form of IL-2, directly provides the cytokine to the immune system.
For drug development professionals and researchers, the choice of an IL-2 modulator will depend on the desired therapeutic outcome. Agents that enhance endogenous IL-2 production, such as this compound and Thymosin Alpha 1, may offer a more physiological and potentially better-tolerated approach to immunotherapy compared to the direct administration of high doses of recombinant IL-2, which is often associated with significant side effects.
Further research, particularly head-to-head clinical trials with standardized protocols and quantitative measurements of IL-2 levels, is necessary to fully elucidate the comparative efficacy and optimal applications of these different immunomodulatory agents.
References
- 1. Immunoregulatory actions of calf thymus extract (TFX®) in vitro in relation to its effect on expression of mitogen activated protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Thymosin alpha 1: A comprehensive review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of thymosin alpha-1 on subpopulations of Th1, Th2, Th17, and regulatory T cells (Tregs) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin alpha 1 potentiates interleukin 2-induced cytotoxic activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. raybiotech.com [raybiotech.com]
- 7. An ELISA-based assay for quantitation of human interleukin 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. med.virginia.edu [med.virginia.edu]
- 10. Intracellular Cytokine Staining Protocol [anilocus.com]
- 11. Intracellular Flow Cytometry Staining Protocol [protocols.io]
Comparative Analysis of γ-Glu-Trp and Other Chemoattractants on Neutrophil Chemotaxis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the chemotactic effects of the dipeptide γ-glutamyl-tryptophan (γ-Glu-Trp) on neutrophils against well-established chemoattractants, N-formyl-methionyl-leucyl-phenylalanine (fMLP) and Interleukin-8 (CXCL8). This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to aid in research and drug development.
Executive Summary
Neutrophil chemotaxis is a critical process in the innate immune response, orchestrated by a variety of chemoattractants. While fMLP and CXCL8 are potent, well-characterized neutrophil chemoattractants, the role of γ-Glu-Trp is less understood. This guide compiles current knowledge on these molecules, highlighting a significant gap in the literature regarding direct experimental evidence for γ-Glu-Trp-induced neutrophil chemotaxis.
Based on existing literature, a plausible hypothesis is that γ-Glu-Trp may exert its effects on neutrophils through the Calcium-Sensing Receptor (CaSR), a G-protein coupled receptor (GPCR) that is expressed on these immune cells. γ-Glutamyl peptides have been identified as potent allosteric modulators of CaSR.[1][2][3][4] Activation of CaSR in neutrophils is known to influence their inflammatory functions.[5][6] However, direct evidence linking CaSR activation by γ-Glu-Trp to neutrophil migration is currently lacking.
In contrast, fMLP and CXCL8 have well-defined mechanisms of action, signaling through specific GPCRs (FPR1 and CXCR1/2, respectively) to induce robust chemotactic responses.
Quantitative Data on Neutrophil Chemotaxis
The following table summarizes the effective concentrations for fMLP and CXCL8 in inducing neutrophil chemotaxis. No direct quantitative data for γ-Glu-Trp is available in the current scientific literature.
| Chemoattractant | Receptor(s) | Typical Effective Concentration for Chemotaxis | EC50 Value (related functions) |
| γ-Glu-Trp | Hypothesized: Calcium-Sensing Receptor (CaSR) | Not Available | Not Available |
| fMLP | FPR1, FPR2 | 10⁻⁸ M for optimal chemotaxis.[4] | ~20 nM for extracellular ROS production.[7] |
| CXCL8 (IL-8) | CXCR1, CXCR2 | Induces migration from 10 nM onwards.[8] | >100 nM for extracellular ROS production.[7] |
Signaling Pathways in Neutrophil Chemotaxis
The signaling cascades initiated by fMLP and CXCL8 are well-documented. Below are diagrams illustrating these pathways, alongside a hypothetical pathway for γ-Glu-Trp based on its known interaction with the Calcium-Sensing Receptor.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison of chemoattractants are provided below.
Neutrophil Chemotaxis Assay (Boyden Chamber)
This assay is a widely used method to quantify the chemotactic response of neutrophils.[7][9]
Materials:
-
Boyden chamber apparatus with a microporous membrane (typically 3-5 µm pore size for neutrophils).[10]
-
Human neutrophils isolated from peripheral blood.
-
Chemoattractants (γ-Glu-Trp, fMLP, CXCL8) at various concentrations.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
Staining solution (e.g., Diff-Quik).
-
Microscope.
Procedure:
-
Isolate human neutrophils from fresh peripheral blood using a density gradient centrifugation method (e.g., Ficoll-Paque).
-
Resuspend the isolated neutrophils in assay buffer at a concentration of 1-2 x 10⁶ cells/mL.
-
Add the chemoattractant solution to the lower wells of the Boyden chamber. Use assay buffer alone as a negative control.
-
Place the microporous membrane over the lower wells.
-
Add the neutrophil suspension to the upper wells of the chamber.
-
Incubate the chamber at 37°C in a humidified atmosphere with 5% CO₂ for 60-90 minutes.
-
After incubation, remove the membrane, fix it, and stain it to visualize the migrated cells.
-
Count the number of neutrophils that have migrated through the membrane to the lower side using a microscope. Data is typically expressed as the number of migrated cells per high-power field or as a chemotactic index (fold increase in migration over the negative control).
References
- 1. Allosteric Modulation of the Calcium-sensing Receptor by γ-Glutamyl Peptides: INHIBITION OF PTH SECRETION, SUPPRESSION OF INTRACELLULAR cAMP LEVELS, AND A COMMON MECHANISM OF ACTION WITH l-AMINO ACIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. jstage.jst.go.jp [jstage.jst.go.jp]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
- 5. Expression and Role of the Calcium-Sensing Receptor in Rat Peripheral Blood Polymorphonuclear Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. criver.com [criver.com]
- 8. Advancing chemokine research: the molecular function of CXCL8 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A simplified Boyden chamber assay for neutrophil chemotaxis based on quantitation of myeloperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chemotaxis Assays | Cell Biolabs [cellbiolabs.com]
The Efficacy of Bestim in Adenylate Cyclase Inhibition: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the landscape of enzyme inhibitors is critical for advancing therapeutic discovery. This guide provides a comparative analysis of Bestim (γ-Glu-Trp), a dipeptide with reported adenylate cyclase inhibitory effects, against other known inhibitors of this key signaling enzyme.
While this compound has been identified as an inhibitor of adenylate cyclase in murine macrophages and thymocytes, publicly available quantitative efficacy data, such as IC50 or Ki values, are not available in the reviewed scientific literature. Therefore, a direct quantitative comparison of this compound with other adenylate cyclase inhibitors is not currently possible.
This guide will proceed by presenting the available qualitative information on this compound and then providing a quantitative comparison of well-characterized adenylate cyclase inhibitors for which experimental data are accessible.
This compound: A Dipeptide Adenylate Cyclase Inhibitor
This compound, with the chemical structure γ-L-Glutamyl-L-tryptophan, is a synthetic dipeptide that has been shown to exhibit immunomodulatory properties. Research indicates that this compound binds with high affinity to murine peritoneal macrophages and thymocytes. A key mechanism of its action is the inhibition of adenylate cyclase in the plasma membranes of these immune cells. The lack of specific IC50 or Ki values in the available literature, however, prevents a precise determination of its potency relative to other inhibitors.
Comparative Efficacy of Known Adenylate Cyclase Inhibitors
To provide a useful benchmark for researchers, the following table summarizes the quantitative efficacy of several well-established adenylate cyclase inhibitors. These compounds represent a variety of chemical classes and mechanisms of action.
| Inhibitor | Chemical Class | Target AC Isoform(s) | Efficacy (IC50/Ki) | Mechanism of Action |
| SQ22536 | Dideoxyadenosine analog | AC5, AC6 > AC1 | IC50: ~15 µM (AC5) | P-site inhibitor |
| 2',5'-Dideoxyadenosine | Nucleoside analog | Broad | IC50: ~3 µM | P-site inhibitor |
| MANT-ITP | Anthraniloyl-nucleotide | AC1, AC2, AC5 | Ki: 1.2-14 nM | Competitive, binds to the catalytic site |
| MANT-UTP | Anthraniloyl-nucleotide | AC1, AC2, AC5 | Ki: 32-460 nM | Competitive, binds to the catalytic site |
| KH7 | Small molecule | Soluble AC (sAC) | IC50: 3-10 µM | sAC-specific inhibitor |
| ST034307 | Small molecule | AC1 | IC50: 2.3 µM | AC1-selective inhibitor |
| NB001 | Small molecule | AC1 | IC50: 10 µM | AC1-selective inhibitor |
Signaling Pathway and Experimental Workflow
To visualize the context of adenylate cyclase inhibition and the general process of its assessment, the following diagrams are provided.
Caption: Adenylate cyclase signaling pathway with points of inhibition.
Caption: General experimental workflow for an adenylate cyclase inhibition assay.
Experimental Protocols
Protocol: Adenylate Cyclase Inhibition Assay in Macrophage Membranes
This protocol provides a general framework for assessing the inhibitory potential of a compound on adenylate cyclase activity in isolated macrophage membranes.
1. Materials and Reagents:
-
Macrophage cell line (e.g., J774A.1)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM DTT, protease inhibitors)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP)
-
[α-³²P]ATP (radiolabeled tracer)
-
Adenylate cyclase activator (e.g., Forskolin)
-
Test inhibitor (e.g., this compound) and known inhibitors for comparison
-
Stopping solution (e.g., 2% SDS, 40 mM ATP, 1.4 mM cAMP)
-
Dowex AG 50W-X4 resin
-
Neutral alumina
-
Scintillation cocktail and vials
-
Liquid scintillation counter
2. Methods:
-
Cell Culture and Membrane Preparation:
-
Culture macrophage cells to confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse the cells in hypotonic lysis buffer using a Dounce homogenizer.
-
Centrifuge the lysate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Adenylate Cyclase Assay:
-
Prepare reaction tubes containing assay buffer, [α-³²P]ATP, and the adenylate cyclase activator.
-
Add varying concentrations of the test inhibitor (this compound) or known inhibitors to the respective tubes.
-
Initiate the reaction by adding the isolated cell membranes (typically 20-50 µg of protein).
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stopping solution and boiling for 3-5 minutes.
-
-
cAMP Separation and Quantification:
-
Apply the reaction mixture to a Dowex resin column, followed by an alumina column to separate [³²P]cAMP from other radiolabeled nucleotides.
-
Elute the [³²P]cAMP from the alumina column.
-
Add the eluate to a scintillation cocktail.
-
Quantify the amount of [³²P]cAMP using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of adenylate cyclase inhibition for each concentration of the test compound relative to the control (activator alone).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that produces 50% inhibition) by non-linear regression analysis.
-
Conclusion
This compound (γ-Glu-Trp) is an immunomodulatory dipeptide that has been reported to inhibit adenylate cyclase in immune cells. However, the absence of publicly available quantitative efficacy data currently limits a direct comparison with other well-characterized inhibitors. The data and protocols provided in this guide offer a valuable resource for researchers in the field, enabling them to compare the efficacy of novel compounds against established adenylate cyclase inhibitors and to design robust experimental workflows for their own investigations. Further research to quantify the inhibitory potency of this compound would be a valuable contribution to the field of pharmacology and drug discovery.
The Potential Anti-Aging Effects of Bestim: A Comparative Guide for Researchers
In the quest to understand and combat the intricate process of aging, researchers are continually investigating novel compounds that may modulate key longevity pathways. While drugs like rapamycin and metformin have established roles in aging research, targeting the mTOR and AMPK pathways respectively, other molecules with distinct mechanisms of action present intriguing possibilities. This guide provides a comparative analysis of Bestim (ubenimex) against the well-characterized anti-aging compounds, rapamycin and metformin.
As there is currently no direct experimental evidence for the anti-aging effects of this compound, this guide takes a prospective approach. It explores the potential of this compound to influence aging by examining its known molecular targets and their intersection with established hallmarks of aging, particularly inflammation and proteostasis. This is contrasted with the known anti-aging effects and mechanisms of rapamycin and metformin, for which a wealth of experimental data exists.
This document is intended for researchers, scientists, and drug development professionals, providing a data-driven comparison to inform future research directions into novel anti-aging interventions.
Comparative Analysis of Anti-Aging Compounds
To provide a clear overview, the following tables summarize the quantitative data on the anti-aging effects of rapamycin and metformin in various model organisms, and the known molecular targets of this compound.
Table 1: Quantitative Lifespan Extension Data for Rapamycin and Metformin
| Compound | Model Organism | Lifespan Extension (Median/Mean) | Strain/Sex | Dosage | Citation |
| Rapamycin | Mus musculus (Mice) | 9-14% increase | Genetically heterogeneous (both sexes) | Fed beginning at 600 days of age | [1] |
| Mus musculus (Mice) | Up to 60% increase in life expectancy | Middle-aged (both sexes) | Transient 3-month treatment | [2][3] | |
| Mus musculus (Mice) | 10% increase (median) | Genetically diverse (males > females) | Treatment for the first 45 days of life | [4] | |
| Drosophila melanogaster | 12-14% increase | Females and Males | 0.005 µM | [5] | |
| Caenorhabditis elegans | 8-50% increase (mean) | Wild-type | Varies | [6] | |
| Metformin | Mus musculus (Mice) | 5.83% increase (mean) | C57BL/6 males | 0.1% w/w in diet starting at middle age | [7] |
| Mus musculus (Mice) | 4.15% increase (mean) | B6C3F1 males | 0.1% w/w in diet | [7] | |
| Caenorhabditis elegans | 18-36% increase (mean) | Wild-type | 25-50 mM | [8] | |
| Bombyx mori (Silkworm) | 9.45% increase in adult lifespan (mean) | Males | Not specified | [9] |
Table 2: Healthspan Improvements with Rapamycin and Metformin in Mice
| Compound | Healthspan Metric | Improvement | Citation |
| Rapamycin | Muscle Strength & Motor Coordination | Significant improvement after transient treatment | [10] |
| Spontaneous Tumorigenesis | Reduction in development | [3] | |
| Cardiac, Cognitive, and Kidney Function | Improvements in aged mice | [3] | |
| Metformin | Physical Performance | Improved in middle-aged male mice | [11][12] |
| Insulin Sensitivity | Increased in middle-aged male mice | [11][12] | |
| LDL and Cholesterol Levels | Reduced in middle-aged male mice | [11][12] | |
| Oxidative Damage Accumulation | Reduction | [13] | |
| Chronic Inflammation | Reduction | [13] | |
| Cataract Severity | Significant reduction in lens opacity | [7] |
Table 3: Known Molecular Targets and Cellular Effects of this compound (Ubenimex)
| Molecular Target | Cellular Effect | Potential Relevance to Aging | Citation |
| Aminopeptidase N (CD13) | Regulation of cytokine and chemokine activity, antigen processing | Modulation of "inflammaging" | [14] |
| Aminopeptidase B | Peptide metabolism | Regulation of bioactive peptides, proteostasis | [15] |
| Leukotriene A4 Hydrolase | Inhibition of leukotriene B4 (LTB4) production | Reduction of inflammation | [16] |
| Immune Cells (T cells, B cells, Macrophages) | Enhanced activation and function | Counteracting immunosenescence | [14] |
Signaling Pathways in Aging
The following diagrams, generated using Graphviz, illustrate the established signaling pathways for rapamycin and metformin, and a hypothetical pathway for this compound's potential role in modulating aging processes.
References
- 1. Rapamycin fed late in life extends lifespan in genetically heterogeneous mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice | eLife [elifesciences.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Metformin improves healthspan and lifespan in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The combination of metformin and high glucose increased longevity of Caenorhabditis elegans a DAF-16/FOXO-independent manner: cancer/diabetic model via C. elegans [frontiersin.org]
- 9. Metformin prolongs lifespan through remodeling the energy distribution strategy in silkworm, Bombyx mori | Aging [aging-us.com]
- 10. Transient rapamycin treatment can increase lifespan and healthspan in middle-aged mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metformin improves healthspan and lifespan in mice [ideas.repec.org]
- 12. Metformin improves healthspan and lifespan in mice [dash.harvard.edu]
- 13. researchgate.net [researchgate.net]
- 14. CD13/aminopeptidase N is a potential therapeutic target for inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Aminopeptidases: structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proteopedia.org [proteopedia.org]
A Comparative Analysis of the Dipeptides Bestim and Vilon for Immunomodulatory Research
An in-depth examination of the structural and functional differences between the immunomodulatory dipeptides Bestim (γ-L-glutamyl-L-tryptophan) and Vilon (L-lysyl-L-glutamate), supported by experimental data and detailed methodologies.
Introduction
In the landscape of immunomodulatory therapeutics, small peptides have emerged as promising candidates due to their high specificity, low toxicity, and well-defined mechanisms of action. Among these, the dipeptides this compound and Vilon have garnered significant interest within the research community for their distinct effects on the immune system. This guide provides a comprehensive comparative analysis of this compound and Vilon, detailing their structural characteristics, mechanisms of action, and functional effects, supported by available experimental data. This objective comparison aims to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions in their research endeavors.
Structural and Physicochemical Properties
This compound and Vilon, while both dipeptides, possess fundamental structural differences that dictate their biological activity. Vilon is a conventional dipeptide composed of L-lysine and L-glutamic acid linked by a standard alpha peptide bond. In contrast, this compound is comprised of L-glutamic acid and L-tryptophan, uniquely joined by a gamma peptide bond. This atypical linkage in this compound confers resistance to degradation by many common aminopeptidases, potentially prolonging its bioavailability and duration of action in vivo.
| Property | This compound | Vilon |
| Full Name | γ-L-glutamyl-L-tryptophan | L-lysyl-L-glutamate |
| Amino Acid Composition | Glutamic Acid, Tryptophan | Lysine, Glutamic Acid |
| Peptide Bond | Gamma (γ) | Alpha (α) |
| Molecular Formula | C16H19N3O5 | C11H21N3O5 |
| Molecular Weight | 333.34 g/mol | 275.30 g/mol |
Comparative Mechanism of Action and Signaling Pathways
The distinct structural features of this compound and Vilon translate into different mechanisms of immunomodulation at the cellular and molecular levels.
This compound (γ-L-glutamyl-L-tryptophan)
Experimental evidence suggests that this compound exerts its immunomodulatory effects through the modulation of key signaling pathways involved in immune cell activation and differentiation. A primary proposed mechanism involves the activation of the protein tyrosine phosphatase SHP-2. Activated SHP-2 can, in turn, dephosphorylate and thereby inhibit the Signal Transducer and Activator of Transcription 3 (STAT3). The inhibition of STAT3 signaling is a critical event, as STAT3 plays a significant role in promoting inflammatory responses and tumor progression. By downregulating STAT3 activity, this compound may shift the immune response from a pro-inflammatory (Th2) to an anti-inflammatory and anti-tumor (Th1) phenotype.
Vilon (L-lysyl-L-glutamate)
Vilon's immunomodulatory activity appears to be mediated through its influence on cytokine production and the direct phosphorylation of STAT proteins. Studies have shown that Vilon can attenuate the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor (TNF) and Interleukin-6 (IL-6) in macrophages. This effect is thought to be mediated through the modulation of STAT1 and STAT3 phosphorylation. By influencing the balance of STAT protein activation, Vilon can regulate the transcription of genes involved in inflammatory and immune responses. Furthermore, Vilon has been reported to interact with chromatin, potentially influencing gene expression at an epigenetic level.[1]
Comparative Experimental Data
The following tables summarize quantitative data from various experimental studies on this compound and Vilon, highlighting their differential effects on key immunological parameters.
Table 1: Effects on Cytokine Production
| Peptide | Cell Type | Stimulant | Cytokine Measured | Effect | Quantitative Data |
| This compound (as α-Glu-Trp) | Human Mononuclear Leukocytes | TNFα | IL-8 | Suppression | 36.28% reduction at 1 µg/mL |
| This compound (as α-Glu-Trp) | Human Endothelial Cells (EA.hy 926) | TNFα | IL-1α | Reduction | 22.79% reduction at 10 µg/mL |
| Vilon | Human Monocytic THP-1 cells (differentiated into macrophages) | LPS | TNF | Inhibition | Significant decrease in expression[2] |
| Vilon | Human Monocytic THP-1 cells (differentiated into macrophages) | LPS | IL-6 | Inhibition | Significant decrease in expression[2] |
Table 2: Effects on Immune Cell Proliferation and Activation
| Peptide | Cell Type | Assay | Effect | Quantitative Data |
| This compound (γ-Glu-Trp) | Thymic and Splenic Cells | Not specified | Proliferation | Reported to have proliferative functionalities[2] |
| Vilon | Human and Rat Thymic Cells | CD5 expression | Increased expression | Induces T-cell precursor differentiation[3] |
| Vilon | Murine Lymphocytes | Lymphocyte Proliferation Assay | Stimulation | Not specified quantitatively |
Experimental Protocols
Assessment of Cytokine Secretion by ELISA
A common method to quantify the effect of dipeptides on cytokine production is the Enzyme-Linked Immunosorbent Assay (ELISA).
Workflow:
Detailed Methodology:
-
Cell Culture: Isolate primary immune cells (e.g., human peripheral blood mononuclear cells - PBMCs) or use an appropriate cell line (e.g., THP-1 for monocytes/macrophages). Culture cells in a suitable medium at a density of 1 x 10^6 cells/mL in 96-well plates.
-
Treatment: Pre-incubate cells with varying concentrations of this compound or Vilon for 1-2 hours. Subsequently, add a stimulant such as lipopolysaccharide (LPS) (1 µg/mL) or TNFα (10 ng/mL) to induce cytokine production. Include appropriate controls (untreated cells, cells with stimulant only).
-
Incubation: Incubate the cells for 18-24 hours at 37°C in a humidified 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plates and carefully collect the cell-free supernatant.
-
ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine of interest. This typically involves coating a 96-well plate with a capture antibody, adding the collected supernatants, followed by a detection antibody, a substrate, and a stop solution.
-
Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokine.
Western Blotting for Phosphorylated STAT3
To investigate the phosphorylation status of STAT3, Western blotting is a standard and effective technique.
Workflow:
Detailed Methodology:
-
Cell Treatment and Lysis: Culture cells (e.g., Jurkat cells for T-lymphocytes) and treat with this compound or Vilon at desired concentrations and time points, with or without a stimulus like IL-10 or IFNα. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C. Subsequently, wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the antibodies and re-probed with an antibody against total STAT3 and a loading control like β-actin or GAPDH.
Conclusion
This compound (γ-L-glutamyl-L-tryptophan) and Vilon (L-lysyl-L-glutamate) are two dipeptides with distinct immunomodulatory properties stemming from their unique structural characteristics. This compound's gamma-peptide bond provides enzymatic stability, and its mechanism appears to be centered on the SHP-2/STAT3 signaling axis, suggesting a role in shifting the immune response towards a Th1 phenotype. Vilon, a conventional dipeptide, primarily modulates the production of pro-inflammatory cytokines and influences STAT1/STAT3 phosphorylation, indicating its potential in regulating inflammatory processes.
The provided experimental data, while not exhaustive, offers a glimpse into the differential effects of these two molecules. For researchers and drug developers, the choice between this compound and Vilon will depend on the specific immunological context and the desired therapeutic outcome. Further head-to-head comparative studies with standardized protocols and a broader range of immunological assays are warranted to fully elucidate their respective therapeutic potentials. This guide serves as a foundational resource to inform such future investigations.
References
- 1. Lymphocyte proliferation modulated by glutamine: involved in the endogenous redox reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Streamlined Efficient Synthesis and Antioxidant Activity of γ-[Glutamyl](n≥1)-tryptophan Peptides by Glutaminase from Bacillus amyloliquefaciens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
